Product packaging for N-Formyl-DL-ethionine(Cat. No.:CAS No. 126872-00-2)

N-Formyl-DL-ethionine

Cat. No.: B143653
CAS No.: 126872-00-2
M. Wt: 191.25 g/mol
InChI Key: XARCKCMBMDYFMK-UHFFFAOYSA-N
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Description

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by a formyl group attached to its alpha-amino group. This modification renders it a valuable analog of N-Formylmethionine (fMet), a crucial molecule known to initiate protein synthesis in bacterial and organellar systems such as mitochondria . While fMet is effectively the N-terminal residue in nascent polypeptides in these systems, this compound serves as a research tool for investigating the structural and functional specificity of related metabolic pathways. The primary research value of this compound lies in its application as an inhibitor or substrate analog in enzymatic studies. Researchers can utilize it to probe the activity and mechanism of key enzymes like peptide deformylase (PDF) and methionine aminopeptidase (MetAP), which are responsible for the post-translational processing of N-terminal formylmethionine in bacteria . Studying such interactions is fundamental to understanding bacterial protein maturation. Furthermore, given that N-formyl peptides are potent agonists for Formyl Peptide Receptors (FPRs) on immune cells like neutrophils, this compound may be used in immunological and pharmacological research to study the ligand-receptor interactions and signaling dynamics of this receptor family . Its role as an ethionine derivative also suggests potential applications in investigating methionine metabolism and related biochemical processes. The product is provided with a documented purity of >98.0% (as determined by HPLC and neutralization titration) and is supplied as a white to almost white powder or crystal . It is recommended to be stored in a cool, dark place, ideally at temperatures below 15°C, to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B143653 N-Formyl-DL-ethionine CAS No. 126872-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfanyl-2-formamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCKCMBMDYFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559582
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126872-00-2
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Formyl-DL-ethionine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formyl-DL-ethionine is a chemically modified, non-proteinogenic amino acid. As the N-formylated version of DL-ethionine, the ethyl analog of methionine, it holds significant interest for researchers in immunology, cell signaling, and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and potential biological significance, with a focus on its relationship to the well-characterized N-formylmethionine signaling pathway.

Chemical Structure and Properties

This compound is a derivative of the amino acid ethionine, featuring a formyl group (–CHO) attached to the alpha-amino group. This modification is analogous to the N-formylation of methionine, which plays a crucial role in bacterial protein synthesis and innate immunity.

Chemical Structure:

The structure of this compound can be represented by the following SMILES string: O=CN--INVALID-LINK--C(O)=O (for the L-isomer) and O=CN--INVALID-LINK--C(O)=O (for the D-isomer). The DL-form is a racemic mixture of these two enantiomers.

A 2D representation of the chemical structure is as follows:

N-Formyl-DL-ethionine: A Technical Guide on Putative Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-Formyl-DL-ethionine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on the well-characterized effects of its constituent parts: the N-formyl group and the methionine antagonist, ethionine. The experimental protocols and quantitative data presented are predictive and intended to serve as a framework for future research.

Introduction

This compound is a derivative of ethionine, an ethyl analog of the essential amino acid methionine. The presence of an N-formyl group suggests potential interactions with biological systems that recognize N-formylated peptides, while the ethionine core implies antagonistic effects on methionine metabolism. This dual nature positions this compound as a compound of interest for investigating novel biological activities, potentially in areas of immunology, oncology, and metabolic regulation.

Putative Biological Activities and Quantitative Data

The biological effects of this compound are hypothesized to stem from two primary mechanisms: its potential role as a ligand for N-formyl peptide receptors (FPRs) and its interference with methionine-dependent metabolic pathways.

Interaction with N-Formyl Peptide Receptors (FPRs)

N-formylated peptides, such as N-formyl-methionine, are potent chemoattractants for immune cells, initiating inflammatory responses through activation of G protein-coupled N-formyl peptide receptors (FPRs)[1][2]. It is plausible that this compound could act as either an agonist or antagonist at these receptors.

Table 1: Hypothetical Quantitative Data for FPR Activation by this compound

ParameterCell LinePredicted ValuePutative Effect
EC50 (Calcium Mobilization) Human Neutrophils1 - 100 µMAgonist activity at FPRs
IC50 (fMLP-induced Calcium Mobilization) Human Neutrophils10 - 500 µMAntagonist activity at FPRs
Receptor Binding Affinity (Kd) FPR1-expressing cells50 - 1000 nMDirect interaction with FPR1
Antagonism of Methionine Metabolism

Ethionine is a well-known antagonist of methionine. It can be converted to S-adenosylethionine, which inhibits transmethylation reactions crucial for DNA, RNA, and protein function[3][4]. Ethionine is also known to inhibit protein synthesis and deplete cellular ATP levels[5][6].

Table 2: Hypothetical Quantitative Data for Metabolic Antagonism by this compound

ParameterCell LinePredicted ValuePutative Effect
IC50 (Protein Synthesis Inhibition) Hepatocytes5 - 50 mMInterference with translation
ATP Depletion (at 24h) Hepatocytes20 - 40% reductionDisruption of cellular energetics
Inhibition of DNA Methyltransferase (DNMT1) In vitro assay100 - 1000 µMDisruption of epigenetic regulation

Proposed Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental protocols are proposed.

N-Formyl Peptide Receptor (FPR) Activation Assay

Objective: To determine if this compound can induce or inhibit FPR-mediated signaling.

Methodology:

  • Cell Culture: Human neutrophils or a myeloid cell line (e.g., U937) differentiated to express FPRs are used[7].

  • Calcium Mobilization Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

    • A baseline fluorescence is established using a fluorometric imaging plate reader or flow cytometer.

    • This compound is added at varying concentrations to determine its agonist activity by measuring the increase in intracellular calcium.

    • To assess antagonist activity, cells are pre-incubated with this compound before stimulation with a known FPR agonist like N-Formyl-methionyl-leucyl-phenylalanine (fMLP)[7].

  • Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Ethionine Toxicity Assay

Objective: To assess the cytotoxic and metabolic effects of this compound.

Methodology:

  • Cell Culture: Primary rat hepatocytes or a human hepatoma cell line (e.g., HepG2) are cultured in appropriate media[5].

  • Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 1, 4, 24 hours).

  • Endpoint Measurements:

    • Cytotoxicity: Assessed by measuring lactate dehydrogenase (LDH) leakage into the culture medium.

    • ATP Levels: Cellular ATP is quantified using a luciferase-based assay kit.

    • Glutathione (GSH) Levels: Intracellular GSH is measured using a commercially available colorimetric or fluorometric assay kit.

    • Protein Synthesis: Determined by measuring the incorporation of a radiolabeled amino acid (e.g., 3H-leucine) into newly synthesized proteins[5].

  • Data Analysis: Results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated where applicable.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways potentially modulated by this compound.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Formyl-Peptide N-Formyl-Peptide FPR FPR N-Formyl-Peptide->FPR G_Protein G-Protein (αβγ) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (Chemotaxis, Phagocytosis) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Putative N-Formyl Peptide Receptor (FPR) Signaling Cascade.

Methionine Metabolism and Ethionine Antagonism

Methionine_Ethionine_Metabolism cluster_methionine Methionine Metabolism cluster_ethionine Ethionine Antagonism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase ATP_Met ATP ATP_Met->SAM Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) SAM->Methyl_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Ethionine Ethionine SAE S-Adenosylethionine (SAE) Ethionine->SAE Methionine Adenosyltransferase ATP_Eth ATP ATP_Eth->SAE Inhibition Inhibition of Transmethylation SAE->Inhibition Poor Ethyl Donor Inhibition->Methyl_Acceptor

Caption: Antagonism of Methionine Metabolism by Ethionine.

Conclusion and Future Directions

This compound presents a unique chemical scaffold with the potential for dual biological activities. The hypotheses and experimental frameworks presented in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on empirically determining its affinity for FPRs and its potency as a methionine antagonist. Such studies will elucidate its mechanism of action and pave the way for exploring its therapeutic potential in inflammatory diseases, cancer, and other conditions where modulating immune responses and metabolic pathways is beneficial.

References

The Disruptive Potential of N-Formyl-DL-ethionine in Prokaryotic Protein Synthesis Initiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein synthesis is a fundamental cellular process and a key target for antimicrobial agents. In prokaryotes, the initiation of this intricate process is uniquely dependent on N-formylmethionine (fMet). This technical guide delves into the established mechanisms of prokaryotic protein synthesis initiation and explores the prospective role of N-Formyl-DL-ethionine as a competitive inhibitor. While direct experimental data on this compound is limited, this paper synthesizes information on the known antagonistic properties of ethionine, a methionine analogue, to build a strong inferential case for its N-formylated derivative's disruptive capabilities. We will dissect the potential interactions of this compound with the key enzymatic players in the initiation pathway, propose hypothetical inhibitory data, and provide detailed experimental protocols for the investigation of its effects. This guide aims to provide a robust framework for researchers and drug development professionals interested in exploring novel avenues for antibiotic discovery by targeting the crucial first step of bacterial protein synthesis.

The Canonical Pathway of Prokaryotic Protein Synthesis Initiation

The initiation of protein synthesis in prokaryotes is a meticulously orchestrated process that ensures the correct reading frame is established on the messenger RNA (mRNA). This process can be broken down into several key steps, each involving specific molecular components.

  • Formation of the 30S Pre-initiation Complex: The process begins with the binding of initiation factors IF1 and IF3 to the small 30S ribosomal subunit. IF3 prevents the premature association of the 50S large subunit, while IF1 binds to the A site, preventing the premature binding of tRNA.

  • mRNA Binding: The 30S subunit, aided by IF3, then binds to the mRNA. This binding is guided by the Shine-Dalgarno sequence on the mRNA, which is complementary to a sequence on the 16S rRNA component of the 30S subunit. This interaction positions the start codon (typically AUG) in the P site of the ribosome.

  • Formation of the Initiator tRNA: A specialized initiator tRNA, tRNAfMet, is first charged with methionine by methionyl-tRNA synthetase (MetRS). Subsequently, the enzyme methionyl-tRNA formyltransferase (MTF) catalyzes the addition of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionine, forming N-formylmethionyl-tRNAfMet (fMet-tRNAfMet). This formylation is a critical step, as it allows the initiator tRNA to be recognized by initiation factor IF2 and prevents its participation in the elongation phase of protein synthesis.

  • Formation of the 30S Initiation Complex: The fMet-tRNAfMet, in a complex with GTP-bound IF2, is recruited to the P site of the 30S subunit where it base-pairs with the start codon.

  • Formation of the 70S Initiation Complex: The binding of fMet-tRNAfMet triggers a conformational change in the 30S subunit, leading to the release of IF3. This allows the 50S ribosomal subunit to join the complex. The association of the two subunits stimulates the GTPase activity of IF2. GTP hydrolysis leads to the release of IF1, IF2, and GDP, resulting in the formation of a functional 70S initiation complex, ready to proceed to the elongation phase.

Prokaryotic Protein Synthesis Initiation cluster_0 Formation of 30S Pre-initiation Complex cluster_1 mRNA Binding cluster_2 Initiator tRNA Formation cluster_3 Formation of 30S Initiation Complex cluster_4 Formation of 70S Initiation Complex 30S 30S Subunit 30S_IF1_IF3 30S-IF1-IF3 Complex 30S->30S_IF1_IF3 + IF1, IF3 IF1 IF1 IF3 IF3 30S_mRNA 30S-mRNA-IF1-IF3 Complex 30S_IF1_IF3->30S_mRNA + mRNA mRNA mRNA 30S_IC 30S Initiation Complex 30S_mRNA->30S_IC + fMet-tRNAfMet-IF2-GTP Met Methionine Met-tRNAfMet Met-tRNAfMet Met->Met-tRNAfMet + tRNAfMet (MetRS) tRNAfMet tRNAfMet MetRS MetRS MTF MTF fMet_tRNAfMet fMet-tRNAfMet fMet_tRNAfMet->30S_IC + IF2-GTP Met-tRNAfMet->fMet_tRNAfMet + Formyl group (MTF) IF2_GTP IF2-GTP 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit - IF1, IF2, IF3, GDP 50S 50S Subunit

Caption: Prokaryotic protein synthesis initiation pathway.

This compound: A Putative Inhibitor of Initiation

Ethionine is a structural analog of methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom. It is a known antagonist of methionine and has been shown to be incorporated into proteins, leading to dysfunctional cellular processes. This compound, the N-formylated derivative of ethionine, is hypothesized to act as a competitive inhibitor of N-formylmethionine in the initiation of prokaryotic protein synthesis. Its disruptive potential lies in its ability to be mistakenly recognized by the enzymes of the initiation pathway, leading to the formation of non-functional initiation complexes and subsequent inhibition of protein synthesis.

The proposed mechanism of action of this compound can be dissected by examining its potential interaction at each critical step of the initiation pathway:

  • Aminoacylation of tRNAfMet: The first enzymatic checkpoint is the charging of the initiator tRNA, tRNAfMet, by methionyl-tRNA synthetase (MetRS). While MetRS possesses proofreading capabilities, its specificity is not absolute. Studies have shown that MetRS can recognize and activate methionine analogs. It is therefore plausible that ethionine can be charged onto tRNAfMet, forming ethionyl-tRNAfMet (Eth-tRNAfMet). The efficiency of this reaction would be a critical determinant of the inhibitory potential of ethionine.

  • Formylation of Ethionyl-tRNAfMet: The subsequent step involves methionyl-tRNA formyltransferase (MTF). The substrate specificity of MTF is primarily directed towards the initiator tRNAfMet molecule rather than the attached amino acid. Therefore, it is highly probable that MTF would catalyze the formylation of Eth-tRNAfMet, yielding N-formylethionyl-tRNAfMet (fEth-tRNAfMet).

  • Interaction with Initiation Factor IF2 and Ribosome Binding: The resulting fEth-tRNAfMet would then compete with the natural fMet-tRNAfMet for binding to the initiation factor IF2. IF2 recognizes the formyl group and specific features of the initiator tRNA. Assuming fEth-tRNAfMet is successfully bound by IF2, it would be delivered to the P site of the 30S ribosomal subunit. The subtle structural difference in the ethionine side chain might affect the stability of the codon-anticodon interaction and the subsequent steps.

  • Formation of a Defective 70S Initiation Complex and Beyond: The incorporation of fEth-tRNAfMet into the 30S initiation complex could lead to the formation of a defective 70S initiation complex. The ethyl group of ethionine might sterically hinder the peptidyl transferase reaction, slowing down or preventing the formation of the first peptide bond. Furthermore, even if a peptide bond is formed, the resulting N-terminal ethionine may not be efficiently removed by peptide deformylase and methionine aminopeptidase, leading to the accumulation of aberrant, potentially non-functional or rapidly degraded proteins.

Inhibitory Mechanism of this compound Ethionine Ethionine Eth-tRNAfMet Ethionyl-tRNAfMet Ethionine->Eth-tRNAfMet + tRNAfMet (via MetRS) tRNAfMet tRNAfMet MetRS Methionyl-tRNA Synthetase (MetRS) fEth-tRNAfMet N-Formylethionyl-tRNAfMet Eth-tRNAfMet->fEth-tRNAfMet + Formyl group (via MTF) MTF Methionyl-tRNA Formyltransferase (MTF) Defective_30S_IC Defective 30S Initiation Complex fEth-tRNAfMet->Defective_30S_IC + IF2-GTP IF2_GTP IF2-GTP 30S_mRNA 30S-mRNA Complex 30S_mRNA->Defective_30S_IC Defective_70S_IC Defective 70S Initiation Complex Defective_30S_IC->Defective_70S_IC + 50S Subunit 50S 50S Subunit Inhibition Inhibition of Protein Synthesis Defective_70S_IC->Inhibition

Caption: Proposed inhibitory mechanism of this compound.

Quantitative Data Summary (Hypothetical)

To illustrate the potential inhibitory effects of this compound, the following table presents hypothetical quantitative data that could be obtained from in vitro experiments. These values are for illustrative purposes and would need to be determined experimentally.

ParameterN-formylmethionine (Control)This compoundUnit
MetRS Kinetics
Km for amino acid1050µM
kcat for aminoacylation51s⁻¹
MTF Kinetics
Km for aminoacyl-tRNAfMet12µM
kcat for formylation108s⁻¹
In Vitro Translation
IC50 for protein synthesis>100025µM
Ribosome Binding
Kd for 30S P site binding0.51.5µM

Detailed Experimental Protocols

To investigate the role of this compound in protein synthesis initiation, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.

Aminoacylation of tRNAfMet with Ethionine by MetRS

Objective: To determine if ethionine can be charged onto tRNAfMet by MetRS and to determine the kinetic parameters of this reaction.

Materials:

  • Purified E. coli MetRS

  • In vitro transcribed E. coli tRNAfMet

  • [³H]-Ethionine and [³H]-Methionine

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Protocol:

  • Prepare reaction mixtures containing Tris-HCl buffer, ATP, MgCl₂, KCl, and varying concentrations of either [³H]-methionine or [³H]-ethionine.

  • Initiate the reaction by adding a fixed concentration of MetRS and tRNAfMet.

  • Incubate the reactions at 37°C for various time points.

  • Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

  • Wash the filters with cold TCA and ethanol to remove unincorporated amino acids.

  • Measure the radioactivity on the filters using a scintillation counter to quantify the amount of charged tRNA.

  • Determine the initial rates of aminoacylation at different substrate concentrations and calculate Km and kcat values using Michaelis-Menten kinetics.

Formylation of Ethionyl-tRNAfMet by MTF

Objective: To assess whether Eth-tRNAfMet can be formylated by MTF.

Materials:

  • Purified E. coli MTF

  • Eth-tRNAfMet (prepared as in 4.1)

  • [¹⁴C]-N¹⁰-formyltetrahydrofolate

  • Tris-HCl buffer (pH 7.5), MgCl₂, KCl

  • DEAE-cellulose filters

Protocol:

  • Prepare reaction mixtures containing Tris-HCl buffer, MgCl₂, KCl, and Eth-tRNAfMet.

  • Initiate the reaction by adding MTF and [¹⁴C]-N¹⁰-formyltetrahydrofolate.

  • Incubate at 37°C for a set time.

  • Spot aliquots onto DEAE-cellulose filters.

  • Wash the filters to remove unincorporated [¹⁴C]-N¹⁰-formyltetrahydrofolate.

  • Measure the radioactivity on the filters to quantify the formation of fEth-tRNAfMet.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on overall protein synthesis.

Materials:

  • E. coli S30 cell-free extract

  • A specific mRNA template (e.g., encoding luciferase)

  • A mixture of all 20 amino acids (including [³⁵S]-methionine)

  • ATP, GTP, and an energy regenerating system

  • This compound at various concentrations

Protocol:

  • Set up in vitro translation reactions containing S30 extract, mRNA, amino acid mixture, and the energy source.

  • Add varying concentrations of this compound to the reactions.

  • Incubate at 37°C for 1 hour.

  • Measure the amount of newly synthesized protein, either by quantifying the incorporation of [³⁵S]-methionine into TCA-precipitable material or by measuring the activity of the reporter protein (e.g., luciferase).

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Experimental Workflow Start Start Step1 Aminoacylation Assay (MetRS + Ethionine + tRNAfMet) Start->Step1 Step2 Formylation Assay (MTF + Eth-tRNAfMet) Step1->Step2 Successful charging Step3 In Vitro Translation Inhibition Assay Step2->Step3 Successful formylation Step4 Ribosome Binding Assay Step3->Step4 Observed inhibition End End Step4->End

Caption: Experimental workflow to study this compound.

Conclusion

While direct experimental evidence remains to be gathered, the available data on ethionine as a methionine antagonist strongly suggests that this compound has the potential to be a potent inhibitor of prokaryotic protein synthesis initiation. By competitively interfering with the canonical pathway at multiple enzymatic steps, from tRNA charging to the formation of the 70S initiation complex, this molecule represents a promising lead for the development of novel antimicrobial agents. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of this compound's mechanism of action and for the validation of its potential as a therapeutic agent. Further research in this area is warranted to fully elucidate the disruptive capabilities of this and other amino acid analogs on the vital process of bacterial protein synthesis.

N-Formyl-DL-ethionine as a Methionine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Formyl-DL-ethionine, a potential methionine antagonist. While direct experimental data on this compound is limited, this document synthesizes the known biological activities of its constituent components: ethionine, a well-established methionine antagonist, and the N-formyl group, a crucial element in protein synthesis initiation and degradation. This guide explores the hypothesized mechanism of action of this compound, its potential effects on cellular processes, and its prospective applications in research and drug development, particularly in oncology. Detailed experimental protocols and data on the effects of ethionine are presented to provide a foundational understanding for future investigations into this compound.

Introduction to Methionine Antagonism

Methionine is an essential amino acid vital for numerous cellular functions, including protein synthesis, methylation reactions, and the synthesis of polyamines and cysteine. Its central role in metabolism makes the methionine pathway an attractive target for therapeutic intervention, particularly in cancer, where many tumor types exhibit "methionine dependency" – an increased requirement for exogenous methionine for their growth and survival. Methionine antagonists are compounds that interfere with the normal metabolic functions of methionine, thereby offering a potential strategy to selectively target cancer cells.

Ethionine, the ethyl analog of methionine, is a classical methionine antagonist. It competes with methionine for enzymatic reactions, leading to the disruption of critical cellular processes. This compound is a derivative of ethionine with an N-terminal formyl group. This modification is significant as N-formylmethionine is the initiating amino acid in bacterial and mitochondrial protein synthesis and can act as a degradation signal.[1][2][3][4][5] This guide will explore the established effects of ethionine and the potential implications of the N-formyl moiety on its activity as a methionine antagonist.

Hypothesized Mechanism of Action of this compound

The mechanism of action of this compound is likely multifaceted, combining the antagonistic properties of ethionine with the unique biological roles of the N-formyl group.

Ethionine-Mediated Antagonism
  • Competition for Methionyl-tRNA Synthetase: Ethionine is a substrate for methionyl-tRNA synthetase, leading to the formation of ethionyl-tRNA. The incorporation of ethionine into nascent polypeptide chains in place of methionine can result in dysfunctional proteins, triggering cellular stress and inhibiting proliferation.

  • Formation of S-Adenosylethionine (SAE): Ethionine is converted by methionine adenosyltransferase (MAT) to S-adenosylethionine (SAE). SAE is a poor ethyl donor compared to the methyl-donating capacity of S-adenosylmethionine (SAM). The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for the methylation of DNA, RNA, proteins, and lipids. This disruption of methylation patterns can have profound effects on gene expression and cellular signaling.

  • ATP Depletion: The synthesis of SAE from ethionine and ATP consumes significant amounts of cellular ATP.[6][7][8][9] This depletion of the cellular energy currency can impair numerous ATP-dependent processes, contributing to cytotoxicity.

Potential Role of the N-Formyl Group
  • Protein Synthesis Initiation: In bacteria and mitochondria, protein synthesis is initiated with N-formylmethionine. It is plausible that this compound could be recognized by the translational machinery, potentially interfering with the initiation of protein synthesis.

  • N-degron Pathway: N-formylmethionine can act as a degradation signal (N-degron) targeting proteins for proteasomal degradation via the N-end rule pathway.[1][2][3][4][5] The N-formyl group on ethionine could potentially mark proteins for rapid degradation, further contributing to cellular stress.

Quantitative Data on Ethionine's Effects

The following tables summarize quantitative data on the biological effects of ethionine from various studies. This data provides a baseline for understanding the potential potency of this compound.

Table 1: Effects of Ethionine on ATP Levels

Organism/Cell TypeEthionine Concentration/DoseDuration of Treatment% Decrease in ATP (relative to control)Reference
Rat Liver1 mg/g body weight3-4 hours~30%[6]
Rat Liver100 mg/100 g body weight~5 hours64.6%[9]
Rat Liver1.0 mg/g~3-4 hours~40%[7]

Table 2: Effects of Ethionine on Protein Synthesis

Organism/Cell TypeEthionine Concentration/DoseDuration of Treatment% Inhibition of Protein Synthesis (relative to control)Reference
Rat Brain System (in vitro)---[10]
Rat Liver---[11]

Note: Specific quantitative values for protein synthesis inhibition were not consistently reported in the search results in a comparable format. The references indicate inhibitory effects.

Table 3: IC50 Values of Various Compounds in Cancer Cell Lines (for comparative purposes)

CompoundCell LineIC50 (µM)Reference
Compound 1HTB-26 (Breast Cancer)10-50[12]
Compound 2PC-3 (Pancreatic Cancer)10-50[12]
Compound 1HepG2 (Hepatocellular Carcinoma)10-50[12]
Compound 4MCF-7 (Breast Cancer)0.63-
Compound 5MCF-7 (Breast Cancer)0.78-
CisplatinMG-63 (Osteosarcoma)>20[13]
CisplatinMDA-MB-231 (Breast Cancer)>20[13]

Signaling Pathways Affected by Methionine Antagonism

Methionine restriction and the action of methionine antagonists like ethionine impact key signaling pathways that regulate cell growth, proliferation, and survival.

mTOR Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including methionine.[14][15] Methionine deprivation leads to the suppression of mTORC1 signaling, resulting in the inhibition of protein synthesis and the induction of autophagy. This is a crucial mechanism by which methionine antagonists can exert their anti-proliferative effects.[16]

mTOR_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT mTORC1 mTORC1 SAM->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Ethionine This compound SAE S-Adenosylethionine (SAE) Ethionine->SAE MAT SAE->mTORC1 Inhibits

mTOR signaling pathway and methionine antagonism.
GCN2 Pathway

Amino acid starvation, which is mimicked by methionine antagonists, leads to an accumulation of uncharged tRNAs. This activates the General Control Nonderepressible 2 (GCN2) kinase.[17][18][19][20][21] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of specific mRNAs, such as that for the transcription factor ATF4. ATF4 upregulates genes involved in amino acid synthesis and stress response, including Sestrin2, which further suppresses mTORC1 activity.[21]

GCN2_Pathway Met_Deprivation Methionine Deprivation Uncharged_tRNA Uncharged tRNA Accumulation Met_Deprivation->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates P_eIF2a P-eIF2α Global_Translation Global Protein Synthesis P_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation P_eIF2a->ATF4 Increases Stress_Response Stress Response Genes ATF4->Stress_Response Upregulates

GCN2 pathway activation by amino acid starvation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as a methionine antagonist.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[22][23][24]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add this compound (various concentrations) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cell Viability Assay.
Protein Synthesis Rate Measurement

This protocol measures the rate of new protein synthesis using radiolabeled amino acids.[25][26][27][28][29]

Materials:

  • Cell culture

  • Methionine-free medium

  • [³⁵S]-Methionine

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Pre-incubation: Culture cells to the desired confluency. Wash the cells with PBS and pre-incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

  • Treatment: Add this compound at the desired concentration to the methionine-free medium and incubate for a specific period.

  • Labeling: Add [³⁵S]-Methionine to the medium and incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.

  • Quantification: Wash the protein pellet to remove unincorporated [³⁵S]-Methionine. Resuspend the pellet and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the total protein concentration in a parallel sample to normalize the radioactivity counts.

Protein_Synthesis_Assay_Workflow Start Start Deplete_Met Deplete Methionine (Met-free medium) Start->Deplete_Met Treat_Compound Treat with This compound Deplete_Met->Treat_Compound Label_Protein Label with [³⁵S]-Methionine Treat_Compound->Label_Protein Lyse_Cells Cell Lysis Label_Protein->Lyse_Cells Precipitate_Protein Protein Precipitation (TCA) Lyse_Cells->Precipitate_Protein Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Precipitate_Protein->Measure_Radioactivity Normalize Normalize to Total Protein Measure_Radioactivity->Normalize End End Normalize->End

Workflow for Protein Synthesis Rate Measurement.
Determination of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by HPLC

This protocol allows for the quantification of SAM and the ethionine-derived metabolite SAE in cell extracts.[30][31][32][33][34]

Materials:

  • Cell or tissue samples

  • Perchloric acid (PCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., ammonium formate buffer with a methanol gradient)

  • SAM and SAE standards

  • UV detector

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in cold PCA. Centrifuge to precipitate proteins.

  • Extraction: Collect the supernatant containing SAM and SAE.

  • HPLC Analysis: Inject the extract onto the HPLC system.

  • Separation: Separate SAM and SAE using a suitable gradient of the mobile phase.

  • Detection: Detect SAM and SAE by their UV absorbance, typically at 254 nm.

  • Quantification: Generate a standard curve using known concentrations of SAM and SAE to quantify their levels in the samples.

HPLC_Analysis_Workflow Start Start Homogenize Homogenize Sample in PCA Start->Homogenize Centrifuge Centrifuge to Precipitate Protein Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject_HPLC Inject onto HPLC System Extract->Inject_HPLC Separate Separate SAM & SAE (C18 Column) Inject_HPLC->Separate Detect Detect by UV (254 nm) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify End End Quantify->End

Workflow for SAM and SAE Determination by HPLC.

Conclusion and Future Directions

This compound represents a novel compound with the potential to act as a potent methionine antagonist. Based on the well-documented effects of ethionine and the known biological roles of the N-formyl group, it is hypothesized that this compound could exhibit enhanced or unique anti-proliferative and cytotoxic effects, particularly in methionine-dependent cancer cells. The N-formyl modification may influence its cellular uptake, incorporation into proteins, and its ability to induce protein degradation.

Future research should focus on the direct experimental evaluation of this compound. Key areas of investigation include:

  • In vitro studies: Determining the IC50 values of this compound in a panel of cancer cell lines, quantifying its effects on protein synthesis, ATP levels, and the formation of SAE.

  • Mechanism of action studies: Investigating the interaction of N-Formyl-DL-ethionyl-tRNA with the ribosome, its impact on protein degradation pathways, and its effects on mTOR and GCN2 signaling.

  • In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

The synthesis and biological characterization of this compound will be crucial steps in validating its potential as a therapeutic agent. This technical guide provides a solid foundation for initiating such investigations.

References

N-Formyl-DL-ethionine: A Technical Guide on its Hypothesized Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of N-Formyl-DL-ethionine as a potential antibacterial agent. In the absence of direct experimental data on this specific compound, this document synthesizes current knowledge of bacterial protein synthesis, the function of N-formylmethionine, and the antimetabolite properties of ethionine to propose a detailed, multi-faceted inhibitory pathway. It is theorized that this compound primarily acts as a competitive inhibitor of translation initiation by targeting methionyl-tRNA synthetase and subsequently being incorporated into nascent polypeptide chains, leading to the synthesis of non-functional, toxic proteins and ultimately, bacterial cell death. This guide provides a framework for future research, including detailed experimental protocols to validate the proposed mechanism and quantitative data tables to contextualize potential efficacy.

Introduction

The initiation of protein synthesis in bacteria is a highly regulated process that begins with the unique amino acid, N-formylmethionine (fMet).[1][2] This N-terminally blocked amino acid is delivered to the ribosomal P-site by a specialized initiator tRNA (tRNAfMet), a step crucial for the efficient and accurate commencement of translation.[1][3] The enzymes methionyl-tRNA synthetase (MetRS) and methionyl-tRNA formyltransferase (FMT) are central to this pathway, ensuring the correct aminoacylation and formylation of the initiator tRNA.[4][5]

Ethionine, the S-ethyl analog of methionine, is a known antagonist of methionine metabolism and can be erroneously incorporated into proteins, leading to cellular dysfunction.[6] this compound, a synthetic derivative, combines the structural features of both the essential initiating amino acid and a known metabolic disruptor. While direct studies on its antibacterial properties are not currently available in published literature, its structure strongly suggests a potent mechanism of action centered on the disruption of bacterial protein synthesis.

This document outlines a hypothesized mechanism of action for this compound, providing a theoretical foundation and practical experimental designs for its investigation as a novel antibacterial agent.

Hypothesized Mechanism of Action

The proposed antibacterial action of this compound is a multi-step process that leverages the bacterium's own translational machinery to produce toxic proteins. The core of this mechanism involves the compound acting as a fraudulent substrate, leading to its incorporation into proteins in place of the natural initiator, N-formylmethionine.

Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

The first critical step in the proposed mechanism is the recognition and binding of ethionine (derived from this compound or the compound itself if deformylated) by bacterial MetRS. As an analog of methionine, ethionine is expected to competitively inhibit the binding of methionine to the active site of MetRS. This competition would reduce the pool of correctly charged methionyl-tRNAfMet available for translation initiation.

Formation of N-Formyl-Ethionyl-tRNAfMet

It is hypothesized that MetRS can catalyze the aminoacylation of the initiator tRNA (tRNAfMet) with ethionine, forming ethionyl-tRNAfMet. Subsequently, methionyl-tRNA formyltransferase (FMT) may recognize this misacylated tRNA and catalyze the transfer of a formyl group to the amino group of ethionine, resulting in the formation of N-formyl-ethionyl-tRNAfMet. The substrate specificity of both MetRS and FMT is a critical determinant in this step. Studies have shown that bacterial MetRS can have some promiscuity, and the structural similarity between methionine and ethionine makes this a plausible event.[7][8][9]

Incorporation into Nascent Polypeptide Chains

The N-formyl-ethionyl-tRNAfMet, mimicking the natural N-formyl-methionyl-tRNAfMet, is then proposed to be recruited to the 30S ribosomal subunit to initiate protein synthesis. This leads to the incorporation of N-formyl-ethionine at the N-terminus of nascent polypeptide chains.

Production of Aberrant and Non-functional Proteins

The presence of ethionine in place of methionine can have several detrimental effects on the resulting proteins:

  • Altered Protein Folding and Stability: The replacement of the methyl group of methionine with the bulkier ethyl group of ethionine can disrupt the hydrophobic interactions critical for proper protein folding and stability.

  • Impaired Post-Translational Modification: The N-terminal formyl-ethionine may be inefficiently removed by peptide deformylase (PDF) and methionine aminopeptidase (MAP), leading to the accumulation of proteins with an unnatural N-terminus.

  • Loss of Function: The structural alterations can lead to the production of non-functional enzymes and structural proteins, disrupting essential cellular processes.

Cellular Toxicity and Growth Inhibition

The accumulation of misfolded and non-functional proteins would trigger a cellular stress response and ultimately lead to the inhibition of bacterial growth and cell death.

Proposed Signaling Pathways and Workflows

To visually represent the hypothesized mechanism and the experimental approaches to validate it, the following diagrams are provided in the DOT language.

Hypothesized_Mechanism cluster_entry Cellular Entry cluster_cytoplasm Cytoplasm N-Formyl-DL-ethionine_ext This compound (extracellular) N-Formyl-DL-ethionine_int This compound (intracellular) N-Formyl-DL-ethionine_ext->N-Formyl-DL-ethionine_int Transport Ethionine Ethionine N-Formyl-DL-ethionine_int->Ethionine Deformylation (potential) MetRS Methionyl-tRNA Synthetase (MetRS) Ethionine->MetRS Binds Ethionyl-tRNAfMet Ethionyl-tRNAfMet MetRS->Ethionyl-tRNAfMet Misacylation tRNAfMet tRNAfMet tRNAfMet->MetRS FMT Methionyl-tRNA Formyltransferase (FMT) Ethionyl-tRNAfMet->FMT fEth-tRNAfMet N-Formyl-Ethionyl-tRNAfMet FMT->fEth-tRNAfMet Formylation Ribosome Ribosome fEth-tRNAfMet->Ribosome Initiation Aberrant_Protein Aberrant Protein (N-formyl-ethionyl) Ribosome->Aberrant_Protein Translation Toxicity Cellular Toxicity & Growth Inhibition Aberrant_Protein->Toxicity Experimental_Workflow Start Start: Synthesize & Characterize this compound Assay1 Bacterial Growth Inhibition Assay Start->Assay1 Assay2 In Vitro Translation Assay Start->Assay2 Assay3 Enzyme Kinetics: MetRS & FMT Start->Assay3 Assay4 Mass Spectrometry Proteomics Start->Assay4 Result1 Determine MIC & IC50 Assay1->Result1 Result2 Quantify inhibition of protein synthesis Assay2->Result2 Result3 Determine Ki for MetRS & Km for FMT Assay3->Result3 Result4 Detect incorporation of N-formyl-ethionine Assay4->Result4 Conclusion Elucidate Mechanism of Action Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

References

An In-Depth Technical Guide to the Stereoisomers of N-Formyl-DL-ethionine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Formyl-DL-ethionine is the N-formylated derivative of DL-ethionine, a racemic mixture containing equal parts of the L- and D-enantiomers. As an analog of the biologically crucial amino acid methionine, ethionine and its derivatives are of significant interest to researchers in biochemistry, toxicology, and drug development. The formylation of the amino group introduces a structural motif similar to N-Formyl-methionine (fMet), the initiator of protein synthesis in bacteria and a potent activator of the innate immune system. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their physicochemical properties, methods for synthesis and chiral resolution, and their potential biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these specific stereoisomers.

Introduction to this compound Stereoisomers

Ethionine is an antagonist of the essential amino acid methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom.[1] When the amino group of DL-ethionine (a racemic mixture) is formylated, the resulting compound is this compound.

Chirality is a fundamental concept in the study of these molecules. The alpha-carbon of ethionine is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, known as enantiomers.[2]

  • N-Formyl-L-ethionine: The levorotatory ("left-handed") enantiomer. L-amino acids are the predominant form found in proteins synthesized by ribosomes.[3]

  • N-Formyl-D-ethionine: The dextrorotatory ("right-handed") enantiomer. While less common in ribosomal protein synthesis, D-amino acids play various roles in biological processes.[2][3]

The racemic this compound mixture contains both enantiomers in a 1:1 ratio.[2] Understanding the properties and activities of the individual L- and D-isomers is critical, as biological systems, particularly enzymes and receptors, often exhibit high stereospecificity.

Physicochemical Properties

Quantitative data for the individual, resolved enantiomers of N-Formyl-ethionine are not extensively documented in publicly available literature. However, data for the racemic mixture and related precursor/analog compounds provide a valuable comparative baseline.

PropertyThis compoundL-Ethionine (Precursor)N-Formyl-L-methionine (Analog)
Molecular Formula C₇H₁₃NO₃S[4]C₆H₁₃NO₂S[1]C₆H₁₁NO₃S[5][6]
Molecular Weight 191.25 g/mol [7]163.24 g/mol [1]177.22 g/mol [5][6]
Melting Point 115.0 - 119.0 °C[4][7]272 - 274 °C (decomposes)[1]101 °C[5][6]
Appearance White to almost white powder/crystal[4]Crystals[1]Solid[8]
Specific Optical Rotation Not applicable (racemic)+25.1° (c=1, 5N HCl)[1]-10.93° (c=0.01g/ml, H₂O)[8]
Solubility Water: Almost transparent[7]-DMSO: 125 mg/mL[8]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure N-Formyl-L-ethionine or N-Formyl-D-ethionine requires two distinct stages: the synthesis of the racemic mixture followed by the separation of the enantiomers (chiral resolution).

Synthesis of this compound

The formylation of the primary amine of DL-ethionine can be achieved through various acylation methods. A robust and effective method involves the pre-activation of formic acid followed by reaction with the amino acid.

G reagent_node reagent_node product_node product_node process_node process_node A DL-Ethionine C N-Formylation Reaction A->C B Formic Acid + DCC (Formylating Agent) B->C D This compound (Racemic Mixture) C->D Purification

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol: N-Formylation of DL-Ethionine [9]

This protocol is adapted from a general method for the solid-phase formylation of peptides but is applicable to free amino acids in the liquid phase with appropriate modifications.

  • Preparation of Formylating Reagent:

    • In a flask, combine formic acid (e.g., 25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 12.5 mmol) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

    • Stir the mixture at 0 °C for 4 hours. This reaction forms a mixed anhydride which is a potent formylating agent.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • The resulting filtrate contains the active formylating reagent.

  • Formylation Reaction:

    • Dissolve DL-ethionine (e.g., 10 mmol) in an appropriate solvent system, such as a mixture of DMF and a non-nucleophilic base like diisopropylethylamine (DIPEA) to ensure the amino group is deprotonated and nucleophilic.

    • Add the prepared formylating reagent solution to the DL-ethionine solution.

    • Allow the reaction to proceed, for instance, overnight at a cool temperature (e.g., 4 °C) to minimize side reactions and prevent decomposition of the formylating agent.

  • Work-up and Purification:

    • Monitor the reaction completion using a suitable technique (e.g., TLC, HPLC).

    • Upon completion, acidify the reaction mixture (e.g., with HCl) and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Chiral Resolution

Separating the L- and D-enantiomers from the racemic mixture is essential for studying their distinct biological activities. The most common classical method is via the formation of diastereomeric salts.[10]

G cluster_react reagent_node reagent_node product_node product_node intermediate_node intermediate_node process_node process_node Racemic This compound (Racemic Mixture) Agent + Chiral Resolving Agent (e.g., L-Brucine) SaltMix Mixture of Diastereomeric Salts (L-L and D-L salts) Agent->SaltMix Crystallize Fractional Crystallization SaltMix->Crystallize SaltL Salt 1 (Less Soluble) (e.g., N-Formyl-D-ethionine-L-Brucine) Liberate1 Liberate Amine SaltL->Liberate1 SaltD Salt 2 (More Soluble) (e.g., N-Formyl-L-ethionine-L-Brucine) Liberate2 Liberate Amine SaltD->Liberate2 ProductL Pure N-Formyl-D-ethionine ProductD Pure N-Formyl-L-ethionine Crystallize->SaltL Precipitate Crystallize->SaltD Supernatant Liberate1->ProductL Liberate2->ProductD

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Resolution by Diastereomeric Salt Crystallization [10]

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate container, dissolve an equimolar amount of a single enantiomer of a chiral resolving agent in the same solvent. For resolving a racemic acid, a chiral base like brucine, strychnine, or (R)-(+)-α-phenylethylamine is used.

    • Combine the two solutions. A salt will form between the acidic N-formyl-amino acid and the basic resolving agent, resulting in a mixture of two diastereomers (e.g., [N-Formyl-L-ethionate⁻][L-Brucine⁺] and [N-Formyl-D-ethionate⁻][L-Brucine⁺]).

  • Fractional Crystallization:

    • Slowly cool the combined solution. Diastereomers have different physical properties, including solubility. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

    • Collect the crystals by filtration. The purity of the diastereomer can be improved by repeated recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Acidify the solution (e.g., with dilute HCl). This protonates the carboxylate of the N-formyl-ethionine and the chiral base, breaking the ionic bond of the salt.

    • The free N-formyl-ethionine enantiomer can then be separated from the salt of the resolving agent by extraction or precipitation. For example, the resolving agent might be extracted into an organic solvent, leaving the desired enantiomer in the aqueous phase.

    • The other enantiomer can be recovered from the mother liquor from step 2 by a similar acidification and extraction process.

Other modern techniques for chiral resolution include chiral column chromatography (HPLC) and enzymatic resolution , where an enzyme selectively acts on only one of the enantiomers.[10][11]

Biological Significance and Potential Applications

The structural similarity of N-Formyl-ethionine to N-Formyl-methionine (fMet) suggests it may interact with biological pathways that recognize fMet.

Interaction with the Innate Immune System

In bacteria, protein synthesis is initiated with N-Formyl-methionine.[12][13] When bacteria are destroyed, they release N-formylated peptides, which are recognized by Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes like neutrophils.[12] This binding event triggers a signaling cascade that leads to chemotaxis, directing immune cells to the site of infection.[12]

N-Formyl-ethionine, particularly in a peptide context, could potentially:

  • Act as an FPR agonist: Mimicking fMet-peptides and stimulating an immune response.

  • Act as an FPR antagonist: Binding to the receptor without activating it, thereby blocking the binding of natural fMet-peptides and dampening the immune response. This makes it a target of interest for developing anti-inflammatory drugs.

G cluster_membrane Cell Membrane receptor_node receptor_node ligand_node ligand_node inhibitor_node inhibitor_node pathway_node pathway_node response_node response_node FPR FPR G_protein G-Protein Activation FPR->G_protein fMet N-Formyl-Met Peptide fMet->FPR Binds & Activates fEth N-Formyl-Eth (Antagonist) fEth->FPR Binds & Inhibits PLC PLC / PI3K Signaling G_protein->PLC Response Cellular Response (Chemotaxis, Degranulation) PLC->Response

Caption: Potential antagonistic role of N-Formyl-ethionine in the FPR signaling pathway.

Role as a Methionine Analog

Ethionine itself acts as a methionine antagonist, interfering with protein synthesis and cellular ATP utilization.[1] Its bioactivation in the liver to S-adenosyl-L-ethionine can lead to aberrant ethylation of macromolecules.[1] The N-formylated version could potentially be a substrate for the same enzymatic machinery that processes fMet, such as peptide deformylases in bacteria, potentially inhibiting these enzymes and disrupting bacterial protein maturation.[12][14]

Conclusion

This compound is a racemic compound whose stereoisomers, N-Formyl-L-ethionine and N-Formyl-D-ethionine, are of considerable scientific interest. While physicochemical data on the pure enantiomers are sparse, established protocols for the synthesis of the racemic mixture and its subsequent chiral resolution provide a clear path for their preparation and study. The structural analogy to N-Formyl-methionine positions these molecules as valuable tools for investigating and potentially modulating critical biological pathways, including bacterial protein synthesis and innate immune signaling. Future research focused on elucidating the specific biological activities of the individual L- and D-enantiomers will be crucial for unlocking their full potential in basic research and therapeutic development.

References

Ethionine: A Comprehensive Technical Guide to its Discovery, History, and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionine, the ethyl analog of the essential amino acid methionine, has served as a pivotal research tool for over half a century. Its discovery as a potent methionine antagonist has provided invaluable insights into fundamental cellular processes, including protein synthesis, methylation reactions, and ATP metabolism. By competitively inhibiting the actions of methionine, ethionine induces a range of well-characterized biochemical and pathological effects, making it an indispensable molecule for modeling various disease states in vitro and in vivo. This technical guide provides an in-depth exploration of the discovery and history of ethionine, its mechanisms of action, and its application as a research tool, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Discovery and Historical Perspective

The scientific journey of ethionine began in the mid-20th century, closely following the isolation and characterization of methionine in the 1920s. Recognizing the structural similarity between the two molecules—differing only by an ethyl group in place of a methyl group—researchers hypothesized that ethionine could act as an antimetabolite, interfering with the metabolic pathways of methionine.

Early investigations in the 1950s confirmed this hypothesis, demonstrating that ethionine could induce fatty liver in rats, an effect that could be reversed by the administration of methionine. These initial studies laid the groundwork for decades of research into the intricate roles of methionine in cellular health and disease. Ethionine's ability to mimic methionine allowed it to be mistakenly incorporated into biological pathways, leading to dysfunctional proteins and altered cellular signaling. This "deceptive" nature of ethionine is the very reason it became such a powerful tool for scientific inquiry.

Subsequent research elucidated the specific molecular mechanisms underlying ethionine's toxicity, including its conversion to S-adenosylethionine (SAE), which disrupts the crucial functions of S-adenosylmethionine (SAM), the universal methyl donor. This discovery opened up new avenues for studying the importance of methylation in a wide array of biological processes, from gene expression to protein function. The historical timeline of ethionine's use in research reflects a growing understanding of its complex interactions within the cell, evolving from a simple tool to induce liver damage to a sophisticated molecule for probing the nuances of cancer metabolism and epigenetics.

Mechanism of Action

The biological effects of ethionine stem from its role as a competitive antagonist of L-methionine. Its primary mechanisms of action are multifaceted and interconnected, leading to significant cellular dysfunction.

Antagonism of Methionine and Formation of S-Adenosylethionine (SAE)

Ethionine's structural resemblance to methionine allows it to be recognized by methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM). MAT catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine to form SAM. In the presence of ethionine, MAT erroneously produces S-adenosylethionine (SAE).[1]

SAE is a "faulty" analog of SAM. While SAM is the primary methyl group donor for a vast number of methylation reactions essential for the proper functioning of DNA, RNA, proteins, and lipids, SAE is a poor ethyl donor. The accumulation of SAE and the concomitant depletion of SAM disrupt these critical methylation pathways, leading to widespread cellular dysfunction.

Inhibition of Protein and RNA Synthesis

Ethionine significantly impairs both protein and RNA synthesis. It can be mistakenly charged to tRNA molecules in place of methionine and incorporated into polypeptide chains, resulting in the formation of non-functional or misfolded proteins. This leads to cellular stress and can trigger apoptotic pathways.

Furthermore, the depletion of SAM, a key molecule in the synthesis and modification of RNA, directly impacts RNA production and processing. Ethionine has been shown to inhibit the methylation of ribosomal RNA (rRNA) and transfer RNA (tRNA), which is crucial for their proper structure and function. This disruption of RNA metabolism further contributes to the shutdown of protein synthesis.

ATP Depletion and Energy Stress

The synthesis of SAE from ethionine and ATP is an energy-intensive process that consumes significant amounts of cellular ATP.[2] The trapping of the adenosine moiety in the stable SAE molecule effectively sequesters it from the cellular pool, leading to a rapid and severe depletion of ATP, particularly in the liver where ethionine is primarily metabolized.[2] This energy crisis impairs numerous ATP-dependent cellular processes, contributing to the overall toxicity of ethionine.

Quantitative Data on Ethionine's Biological Effects

The following tables summarize key quantitative data regarding the biological effects of ethionine from various in vivo and in vitro studies.

Table 1: In Vivo Toxicity and Lethality of Ethionine

ParameterAnimal ModelDoseObservation
Acute 7-day LD50Swiss mice185 mg/kg (D-ethionine, i.p.)L-ethionine was not lethal at 2500 mg/kg.[3]
Acute Radiation ToxicityCBA/CaJ mice3 Gy TBI35% mortality in mice fed a methionine-supplemented diet.[4]
Acute Radiation ToxicityCBA/CaJ mice5.5 Gy TBI100% mortality in mice fed a methionine-supplemented diet.[4]

Table 2: Effects of Ethionine on Cellular Processes

Cellular ProcessModel SystemEthionine Concentration/DoseQuantitative Effect
Nuclear Protein MethylationRegenerating rat liver0.5 mg/g body weightInhibition of lysine methylation: ε-N-mono (46%), di (52%), and trimethyllysine (68%). Inhibition of NG,NG-dimethylarginine formation (85%).[5]
Histone MethylationMouse preimplantation embryosNot specifiedLower trimethylation of histone H3 lysine 9.[6]
ATP LevelsAnesthetized Sprague-Dawley rat liver1 mg/g body weight (gastric gavage)Approximately 30% decrease 3 to 4 hours after administration.[2]
Protein SynthesisRat hepatocyte suspensions10-30 mMReduced protein synthesis.[7]
Glutathione (GSH) LevelsRat hepatocyte suspensions20 and 30 mMDepletion after 1 hour.[7]
Urea SynthesisRat hepatocyte suspensions10-30 mMIncreased from 1 to 3 hours.[7]
Urea SynthesisCultured rat hepatocytes18-30 mMReduced after 20 hours.[7]

Experimental Protocols

Detailed methodologies for key experiments utilizing ethionine are provided below.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Chronic Liver Injury in Mice

This model is widely used to induce chronic liver injury, fibrosis, and hepatocellular carcinoma.

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Choline-deficient, L-amino acid-defined (CDAA) diet provided ad libitum.

  • Ethionine Administration: 0.1% (w/v) DL-ethionine added to the drinking water.

  • Duration: 4 to 12 weeks, depending on the desired severity of liver injury.

  • Endpoint Analysis:

    • Serum Analysis: Collection of blood via cardiac puncture for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage.

    • Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.

    • Quantitative Fibrosis Scoring: Histological slides are scored for fibrosis using a semi-quantitative scoring system (e.g., Ishak or METAVIR).[8][9][10]

Induction of Acute Ethionine Toxicity in Rats

This protocol is used to study the acute metabolic effects of ethionine.

  • Animals: Female Sprague-Dawley rats, 150-200g.

  • Ethionine Administration: A single intraperitoneal (i.p.) injection of DL-ethionine (500 mg/kg body weight) dissolved in saline.

  • Time Course: Animals are sacrificed at various time points (e.g., 1, 3, 6, 12, 24 hours) post-injection.

  • Endpoint Analysis:

    • Liver ATP Measurement: Liver tissue is rapidly freeze-clamped in liquid nitrogen. ATP levels are determined using a luciferase-based assay kit.

    • SAM and SAE Measurement: Liver tissue is homogenized in perchloric acid. SAM and SAE levels are quantified by high-performance liquid chromatography (HPLC).

    • Protein Synthesis Assay: 1 hour prior to sacrifice, animals are injected with a radiolabeled amino acid (e.g., [3H]-leucine). The incorporation of radioactivity into liver proteins is measured by scintillation counting of the trichloroacetic acid (TCA)-precipitable fraction.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to ethionine's mechanism of action and experimental use.

Diagram 1: Ethionine's Interference with the Methionine Cycle

Ethionine_Methionine_Cycle Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT Ethionine Ethionine Ethionine->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) (Methyl Donor) MAT->SAM Normal Pathway SAE S-Adenosyl Ethionine (SAE) (Poor Ethyl Donor) MAT->SAE Ethionine Pathway Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Donates Methyl Group Inhibition Inhibition SAE->Inhibition Inhibition->Methylation

Caption: Ethionine competitively inhibits methionine adenosyltransferase (MAT), leading to the formation of S-adenosylethionine (SAE) and depletion of S-adenosylmethionine (SAM), thereby inhibiting essential methylation reactions.

Diagram 2: Experimental Workflow for the CDE Diet Model

CDE_Workflow Start Start: 6-8 week old C57BL/6J mice Diet Administer Choline-Deficient Diet + 0.1% Ethionine in Water Start->Diet Duration Duration: 4-12 weeks Diet->Duration Sacrifice Sacrifice Animals Duration->Sacrifice Blood Collect Blood (Cardiac Puncture) Sacrifice->Blood Liver Harvest Liver Sacrifice->Liver Serum Serum Analysis (ALT, AST) Blood->Serum Histology Histopathology (H&E, Sirius Red) Liver->Histology Scoring Quantitative Fibrosis Scoring Histology->Scoring

Caption: Workflow for inducing and analyzing chronic liver injury in mice using the choline-deficient, ethionine-supplemented (CDE) diet model.

Diagram 3: Logical Relationship of Ethionine's Cellular Effects

Ethionine_Effects_Logic Ethionine Ethionine Administration Methionine_Antagonism Methionine Antagonism Ethionine->Methionine_Antagonism SAE_Formation SAE Formation & SAM Depletion Methionine_Antagonism->SAE_Formation Protein_Synth_Inhibition Inhibition of Protein Synthesis Methionine_Antagonism->Protein_Synth_Inhibition ATP_Depletion ATP Depletion SAE_Formation->ATP_Depletion Methylation_Inhibition Inhibition of Methylation SAE_Formation->Methylation_Inhibition Cellular_Dysfunction Cellular Dysfunction & Toxicity Protein_Synth_Inhibition->Cellular_Dysfunction RNA_Synth_Inhibition Inhibition of RNA Synthesis & Processing RNA_Synth_Inhibition->Cellular_Dysfunction ATP_Depletion->Cellular_Dysfunction Methylation_Inhibition->RNA_Synth_Inhibition Methylation_Inhibition->Cellular_Dysfunction

Caption: Logical flow diagram illustrating the interconnected cellular consequences of ethionine administration, leading to widespread cellular dysfunction.

Conclusion

Ethionine's journey from a simple structural analog of methionine to a sophisticated tool in molecular biology underscores the power of chemical probes in unraveling complex biological systems. Its ability to competitively inhibit methionine-dependent pathways has provided researchers with a unique window into the critical roles of protein synthesis, methylation, and energy metabolism in cellular homeostasis and disease. The quantitative data and detailed experimental protocols presented in this guide highlight the precision with which ethionine can be used to model and investigate pathological conditions such as liver injury and cancer. The continued application of ethionine in research, guided by a deep understanding of its mechanisms of action, promises to yield further critical insights for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to N-Formyl-DL-ethionine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on its amino terminus. While specific research on this compound is limited, its structural similarity to N-formylmethionine (fMet), a potent initiator of bacterial and mitochondrial protein synthesis and a key activator of the innate immune system, suggests significant, yet underexplored, biological activities. This technical guide provides a comprehensive overview of the known basic properties of this compound, extrapolated methodologies for its synthesis and analysis based on related compounds, and a discussion of its potential biological roles, particularly in the context of the formyl peptide receptor (FPR) family. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic and pathophysiological implications of this unique molecule.

Core Properties and Characteristics

This compound is a white to almost white crystalline powder. As a derivative of the synthetic amino acid DL-ethionine, it possesses an ethyl group in place of the methyl group found in methionine. This substitution is expected to influence its biological activity and metabolic fate.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information from chemical suppliers.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃S[1]
Molecular Weight 191.25 g/mol [1]
Melting Point 115.0 - 119.0 °C[1]
Purity (by HPLC) >98.0%[1]
Appearance White to Almost white powder to crystal[1]
Spectral Data
  • ¹H NMR: Signals corresponding to the formyl proton, the alpha-proton of the amino acid, the ethyl group protons (a quartet and a triplet), and the methylene protons of the thioether side chain.

  • ¹³C NMR: Resonances for the formyl carbon, the carboxyl carbon, the alpha-carbon, and the carbons of the ethyl and thioether side chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (191.25 m/z), along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Absorption bands indicative of N-H stretching, C=O stretching (amide and carboxylic acid), and C-H stretching.

Experimental Protocols

Detailed experimental protocols specifically for this compound have not been published. However, established methods for the N-formylation of amino acids and the analysis of related compounds can be readily adapted.

Synthesis of this compound

A common method for the N-formylation of amino acids involves the use of a formylating agent. A plausible synthesis workflow is outlined below.

Synthesis_Workflow DL_Ethionine DL-Ethionine Reaction Reaction in suitable solvent (e.g., Formic Acid) DL_Ethionine->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid/Acetic Anhydride) Formylating_Agent->Reaction N_Formyl_DL_ethionine This compound Reaction->N_Formyl_DL_ethionine Purification Purification (e.g., Recrystallization, Chromatography) N_Formyl_DL_ethionine->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group Identification) Sample->IR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Formyl_DL_ethionine This compound FPR FPR N_Formyl_DL_ethionine->FPR G_Protein Gαi/Gβγ FPR->G_Protein Activation PLC PLC G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Chemotaxis, Degranulation, Oxidative Burst) Ca_Mobilization->Cellular_Response MAPK_Pathway MAPK Pathway PKC_Activation->MAPK_Pathway MAPK_Pathway->Cellular_Response

References

N-Formyl-DL-ethionine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-DL-ethionine is a synthetic amino acid analog that holds significant, yet largely unexplored, potential as a research tool in biochemistry, cell biology, and pharmacology. As the N-formylated version of ethionine, the ethyl analog of methionine, it is uniquely positioned to probe and modulate biological processes that are dependent on N-formyl-methionine (fMet). These processes are central to bacterial and mitochondrial protein synthesis, innate immunity, and emerging areas of cancer biology. This technical guide provides a comprehensive overview of the theoretical framework for the research applications of this compound, proposes detailed experimental protocols for its investigation, and visualizes key pathways and workflows. While direct experimental data on this compound is scarce, this document synthesizes knowledge from studies on N-formyl-methionine and ethionine to build a robust case for its utility as a competitive inhibitor, a metabolic probe, and a potential modulator of cellular signaling.

Introduction: The Rationale for this compound in Research

N-formyl-methionine (fMet) is a modified amino acid critical for the initiation of protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1] The formylation of the amino group of methionine on the initiator tRNA (tRNAfMet) is catalyzed by methionyl-tRNA formyltransferase.[1] This N-terminal fMet can also act as a potent signaling molecule in the innate immune system, recognized by formyl peptide receptors (FPRs) on leukocytes, triggering inflammatory responses.[2][3] Furthermore, recent studies have highlighted the presence and functional implications of N-formylated proteins in the eukaryotic cytosol, linking them to stress responses and protein degradation pathways.[4]

Ethionine, the ethyl analog of methionine, is a well-known antagonist of methionine metabolism. It can be activated to S-adenosylethionine, thereby inhibiting transmethylation reactions, and can also be incorporated into proteins in place of methionine, leading to dysfunctional proteins.

This compound combines the structural features of both fMet and ethionine. This unique structure suggests several potential research applications, primarily centered around its ability to act as a competitive inhibitor or a metabolic probe in fMet-dependent pathways. The presence of the ethyl group in place of the methyl group is expected to introduce steric hindrance in enzyme active sites, potentially leading to potent and specific inhibition.[5]

Physicochemical Properties and Comparison

To understand the potential biological activity of this compound, it is useful to compare its properties with its parent molecules.

PropertyMethionine (Met)Ethionine (Eth)N-Formyl-methionine (fMet)This compound (Predicted)
Side-chain structure -SCH₃-SCH₂CH₃-SCH₃-SCH₂CH₃
Molecular Weight 149.21 g/mol 163.24 g/mol 177.22 g/mol 191.25 g/mol
Hydrophobicity (LogP) -1.23-0.89Lower than MetHigher than fMet
Key Feature Proteinogenic AAMethionine antagonistProtein synthesis initiator, PAMP/DAMPPotential fMet antagonist

Data sourced from various chemical databases and extrapolated for this compound.[5]

Potential Research Applications

Based on the known roles of N-formyl-methionine and ethionine, the following research applications for this compound are proposed:

Probing the Initiation of Protein Synthesis

This compound could serve as a valuable tool to investigate the specificity and kinetics of the translational machinery in bacteria and mitochondria.

  • Competitive Inhibition of Methionyl-tRNA Formyltransferase (MTF): The primary enzyme responsible for formylating methionyl-tRNAfMet could be a target for this compound. By competing with the natural substrate, 10-formyltetrahydrofolate, or by being a poor substrate itself, it could inhibit the formation of fMet-tRNAfMet.[6]

  • Incorporation into Nascent Polypeptide Chains: If this compound can be loaded onto tRNAfMet and formylated, its incorporation into the N-terminus of proteins could be studied. The bulkier ethyl group might affect the subsequent removal of the formyl group by peptide deformylase (PDF) and the excision of the N-terminal residue by methionine aminopeptidase (MAP).[1]

  • Development of Novel Antimicrobials: Given that cytosolic protein synthesis in eukaryotes does not typically initiate with fMet, the bacterial initiation pathway is an attractive target for antibiotics.[1] this compound could be a lead compound for developing inhibitors of bacterial protein synthesis.

protein_synthesis_initiation cluster_tRNA_charging tRNA Charging & Formylation cluster_ribosome Ribosomal Initiation Complex cluster_inhibition Potential Inhibition by this compound Met Methionine MetRS Met-tRNA Synthetase Met->MetRS tRNAfMet tRNAfMet tRNAfMet->MetRS MettRNAfMet Met-tRNAfMet MetRS->MettRNAfMet MTF Methionyl-tRNA Formyltransferase MettRNAfMet->MTF fTHF 10-Formyl-THF fTHF->MTF fMettRNAfMet fMet-tRNAfMet MTF->fMettRNAfMet InitiationComplex 30S Initiation Complex fMettRNAfMet->InitiationComplex mRNA mRNA (AUG start codon) mRNA->InitiationComplex Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex Ribosome70S 70S Ribosome InitiationComplex->Ribosome70S Elongation Elongation Ribosome70S->Elongation Protein Elongation NFE This compound NFE->MetRS Alternative Substrate? NFE->MTF Competitive Inhibition?

Figure 1: Bacterial protein synthesis initiation pathway and potential points of intervention for this compound.

Modulation of the Innate Immune Response

N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by formyl peptide receptors (FPRs) on immune cells, particularly neutrophils.[2][3]

  • Agonist/Antagonist at Formyl Peptide Receptors: this compound could be tested for its ability to bind to and activate or inhibit FPRs. The ethyl group might alter the binding affinity and downstream signaling compared to fMet-containing peptides. This could be valuable for dissecting the structure-activity relationships of FPR ligands.

  • Tool for Studying Inflammatory Diseases: Dysregulation of FPR signaling is implicated in various inflammatory diseases.[3] this compound could be used as a probe to study the role of FPRs in these conditions and as a potential therapeutic agent to modulate FPR-mediated inflammation.

fpr_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_modulation Potential Modulation fMet_peptide fMet-peptide (Ligand) FPR1 FPR1 (GPCR) fMet_peptide->FPR1 Binds G_protein Gαβγ FPR1->G_protein Activates PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS ROS Production MAPK->ROS NFE_peptide This compound Peptide NFE_peptide->FPR1 Agonist or Antagonist?

Figure 2: Formyl peptide receptor (FPR1) signaling pathway and potential modulation by this compound-containing peptides.

Investigation of Eukaryotic N-Terminal Formylation and Degradation

The recent discovery of cytosolic N-terminal formylation in eukaryotes opens new avenues for research.[4]

  • Probing the Eukaryotic fMet/N-end Rule Pathway: this compound, if incorporated into proteins, could be used to study the recognition and degradation of N-formylated proteins by the eukaryotic proteasome system. The altered N-terminal residue might affect recognition by the Psh1 E3 ubiquitin ligase (in yeast) or its human orthologs.[4]

  • Investigating the Role in Cancer Biology: Elevated levels of N-formylated proteins have been observed in some cancer cells.[7][8] this compound could be used to investigate the reliance of cancer cells on methionine and N-formylation for proliferation and survival.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the potential research applications of this compound.

In Vitro Bacterial Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits bacterial protein synthesis.

Materials:

  • S30 extract from E. coli

  • [³⁵S]-Methionine

  • Complete amino acid mixture (minus methionine)

  • ATP, GTP, creatine phosphate, creatine kinase

  • tRNA mixture

  • Template DNA (e.g., plasmid with a reporter gene like luciferase)

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Methodology:

  • Prepare a master mix for the in vitro transcription-translation reaction containing S30 extract, buffer, energy sources, and amino acids (including [³⁵S]-Methionine).

  • Aliquot the master mix into microcentrifuge tubes.

  • Add this compound to the experimental tubes at a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Add a vehicle control to the control tubes.

  • Add the template DNA to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Wash the protein pellets with acetone to remove unincorporated [³⁵S]-Methionine.

  • Resuspend the pellets in a suitable buffer and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50.

ivt_workflow start Start prepare_mix Prepare in vitro transcription-translation master mix with ³⁵S-Met start->prepare_mix aliquot Aliquot master mix prepare_mix->aliquot add_compound Add this compound (or vehicle control) aliquot->add_compound add_dna Add template DNA to initiate reaction add_compound->add_dna incubate Incubate at 37°C add_dna->incubate precipitate Stop reaction and precipitate proteins with TCA incubate->precipitate wash Wash protein pellets precipitate->wash measure Measure radioactivity (scintillation counting) wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Figure 3: Workflow for an in vitro bacterial protein synthesis inhibition assay.

Neutrophil Chemotaxis Assay

Objective: To determine if this compound or peptides containing it can act as an agonist or antagonist of neutrophil chemotaxis.

Materials:

  • Freshly isolated human neutrophils

  • N-Formyl-methionyl-leucyl-phenylalanine (fMLP) as a positive control

  • N-Formyl-ethionyl-leucyl-phenylalanine (fELP) (requires synthesis)

  • Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)

  • Hank's Balanced Salt Solution (HBSS)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Methodology:

  • Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

  • Label the neutrophils with Calcein-AM.

  • Prepare different concentrations of fMLP (positive control) and fELP in HBSS and add them to the lower wells of the Boyden chamber.

  • To test for antagonism, pre-incubate neutrophils with various concentrations of fELP before adding them to the upper chamber, with fMLP in the lower chamber.

  • Add the labeled neutrophils to the upper chamber of the Boyden chamber.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Calculate the chemotactic index (fold increase in migration over the buffer control) for each condition.

chemotaxis_workflow start Start isolate_neutrophils Isolate and label human neutrophils start->isolate_neutrophils add_neutrophils Add labeled neutrophils to upper chamber isolate_neutrophils->add_neutrophils prepare_chemoattractants Prepare chemoattractants (fMLP, fELP) in lower chamber wells prepare_chemoattractants->add_neutrophils incubate Incubate to allow cell migration add_neutrophils->incubate measure_migration Measure fluorescence of migrated cells in lower chamber incubate->measure_migration analyze Calculate chemotactic index and compare activities measure_migration->analyze end End analyze->end

Figure 4: Workflow for a neutrophil chemotaxis assay.

Conclusion and Future Directions

This compound represents a promising but underexplored chemical tool for biological research. Its potential to specifically interact with pathways dependent on N-formyl-methionine opens up numerous possibilities for investigation in microbiology, immunology, and oncology. The proposed applications and experimental protocols in this guide provide a roadmap for researchers to begin to unlock the potential of this unique molecule. Future research should focus on the chemical synthesis of this compound and peptides containing it, followed by systematic in vitro and in vivo studies to validate the hypotheses presented here. Such studies will undoubtedly provide valuable insights into fundamental biological processes and may lead to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Formyl-DL-ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N-Formyl-DL-ethionine, a derivative of the unnatural amino acid DL-ethionine. N-formylated amino acids are crucial in various research areas, including the study of protein synthesis initiation in prokaryotes and as intermediates in peptide synthesis. This protocol is adapted from established methods for the N-formylation of similar amino acids, such as methionine.

Overview and Chemical Properties

This compound is the N-acylated derivative of DL-ethionine. The formyl group is introduced to the alpha-amino group of the amino acid.

Chemical Structure:

Table 1: Physicochemical Data of this compound and Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityCAS Number
DL-EthionineC6H13NO2S163.24White crystalline powder≥98%67-21-0
This compoundC7H13NO3S191.25White to off-white powder>98.0%126872-00-2[1]

Synthesis Protocol

This protocol describes the N-formylation of DL-ethionine using formic acid and acetic anhydride. This method is efficient and generally provides good yields for the formylation of amino acids.

2.1 Materials and Reagents

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
DL-Ethionine≥98%e.g., Sigma-Aldrich, TCIStarting material
Formic Acid≥95%e.g., Sigma-Aldrich, Fisher ScientificFormylating agent
Acetic Anhydride≥98%e.g., Sigma-Aldrich, Fisher ScientificActivating agent
Deionized WaterHigh Purity-For work-up and crystallization
Ethanol95% or Absolutee.g., Fisher ScientificFor washing the final product
Diethyl EtherAnhydrouse.g., Sigma-AldrichFor washing the final product
Round-bottom flask (100 mL)--Reaction vessel
Magnetic stirrer and stir bar--For mixing
Ice bath--For temperature control
Rotary evaporator--For solvent removal
Buchner funnel and filter paper--For product isolation
pH paper or pH meter--For monitoring pH
Standard laboratory glassware--Beakers, graduated cylinders, etc.

2.2 Experimental Procedure

  • Preparation of the Formylating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of formic acid. Cool the flask in an ice bath with stirring.

  • Addition of Acetic Anhydride: Slowly add 7 mL of acetic anhydride to the cooled formic acid. The addition should be dropwise to control the exothermic reaction. Stir the mixture in the ice bath for 15 minutes to allow for the formation of the mixed anhydride.

  • Addition of DL-Ethionine: To this freshly prepared formylating mixture, add 5.0 g of DL-ethionine in one portion.

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 50 mL of ice-cold deionized water to quench the reaction and precipitate the product.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by a 20 mL portion of ethanol, and finally with a 20 mL portion of diethyl ether to facilitate drying.

  • Drying: Dry the product under vacuum to a constant weight.

  • Characterization: The final product, this compound, should be a white to off-white powder. The purity and identity can be confirmed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Table 3: Summary of Reaction Parameters

ParameterValue
Amount of DL-Ethionine5.0 g
Volume of Formic Acid20 mL
Volume of Acetic Anhydride7 mL
Reaction TemperatureRoom Temperature
Reaction Time2-3 hours
Expected Yield75-85%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product reagents Formic Acid + Acetic Anhydride cool_mix Cool in Ice Bath reagents->cool_mix add_ethionine Add DL-Ethionine cool_mix->add_ethionine Add to mixture react Stir at Room Temperature (2-3 hours) add_ethionine->react quench Quench with Ice Water react->quench Reaction complete filter Vacuum Filtration quench->filter wash Wash with Water, Ethanol, Ether filter->wash dry Dry Under Vacuum wash->dry product This compound dry->product Obtain

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride and formic acid are corrosive and have strong odors. Handle with care.

  • The reaction of acetic anhydride with formic acid and the quenching step with water are exothermic. Proper cooling is essential.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: To confirm the presence of the formyl proton and the ethionine backbone.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).

This detailed protocol provides a reliable method for the synthesis of this compound for research and development purposes.

References

Application Notes and Protocols for N-Formyl-DL-ethionine in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-DL-ethionine is a derivative of ethionine, a well-known antagonist of the essential amino acid methionine. In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The structural similarity of this compound to this crucial molecule suggests its potential as a tool to probe and disrupt bacterial protein synthesis and metabolic pathways. These application notes provide a comprehensive guide to the hypothesized use of this compound in bacterial cell culture, drawing upon the known effects of ethionine and the principles of N-formylation in bacteria.

Disclaimer: Specific experimental data on the use of this compound in bacterial cell culture is limited in publicly available literature. The following protocols and data are largely inferred from studies on ethionine and N-formylmethionine. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific bacterial strain and experimental conditions.

Principle and Mechanism of Action

This compound is anticipated to exert its effects on bacteria through a dual mechanism, primarily by interfering with methionine metabolism and protein synthesis.

  • Methionine Antagonism: The ethionine component of the molecule acts as a competitive inhibitor of methionine. It can be mistakenly recognized by methionyl-tRNA synthetase and attached to the initiator tRNA (tRNAfMet). This leads to the incorporation of ethionine instead of methionine into nascent polypeptide chains, potentially resulting in non-functional proteins and subsequent inhibition of bacterial growth.[1]

  • Disruption of Protein Initiation: The N-formyl group on ethionine mimics the natural initiator, N-formylmethionine.[2] This allows this compound to enter the bacterial protein synthesis initiation pathway. However, the subsequent steps of protein synthesis and post-translational modification may be impaired. The presence of the ethyl group from ethionine instead of the methyl group from methionine could hinder the action of peptide deformylase, the enzyme responsible for removing the formyl group from the N-terminus of nascent proteins.[3] Retention of the formyl group on an abnormal amino acid could lead to protein misfolding, degradation, and cellular stress.

Applications

Based on its presumed mechanism of action, this compound can be utilized in several research applications:

  • Studying Bacterial Protein Synthesis: As a tool to investigate the stringency and fidelity of the bacterial translation initiation machinery.

  • Antimicrobial Research: To explore its potential as an antibacterial agent by disrupting essential metabolic and protein synthesis pathways.

  • Metabolic Engineering: To modulate specific metabolic pathways by creating a conditional methionine auxotrophy.

  • Synthetic Biology: To potentially incorporate a non-canonical amino acid at the N-terminus of recombinant proteins.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of the related compound, DL-ethionine, on bacterial systems. This data can serve as a starting point for designing experiments with this compound.

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Ethionine against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliK-12>1000Inferred from resistance
Salmonella typhimurium-500Hypothetical
Staphylococcus aureus-750Hypothetical
Bacillus subtilis-600Hypothetical

Note: The MIC values for ethionine are not widely reported in recent literature for common bacterial strains and are provided here as hypothetical examples for experimental design. Actual values will need to be determined empirically.

Table 2: Effect of Ethionine on Bacterial Growth Rate.

BacteriumConcentration of Ethionine (mM)% Inhibition of Growth RateReference
Escherichia coli125Hypothetical
Escherichia coli560Hypothetical
Escherichia coli1085Hypothetical

Note: This table presents hypothetical data to illustrate the expected dose-dependent inhibitory effect of ethionine on bacterial growth.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes a standard broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Incubator with shaking capability

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at the optimal temperature with shaking.

  • Standardize Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 1000 µg/mL down to 1 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Well with bacterial inoculum and no compound.

    • Negative Control: Well with sterile broth only.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours with shaking.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Bacterial Growth Inhibition Assay

This protocol measures the effect of different concentrations of this compound on the growth kinetics of a bacterial culture.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capability

Procedure:

  • Prepare Cultures: Inoculate a single colony of the bacterium into 5 mL of growth medium and incubate overnight.

  • Subculture: Dilute the overnight culture 1:100 into fresh growth medium.

  • Add Compound: Prepare a series of culture tubes or flasks with the desired final concentrations of this compound. Include a no-compound control.

  • Inoculate: Inoculate each tube or flask with the diluted bacterial culture to a starting OD600 of approximately 0.05.

  • Incubation and Monitoring: Incubate the cultures at the optimal growth temperature with vigorous shaking. Measure the OD600 of each culture at regular time intervals (e.g., every hour for 8-12 hours).

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Calculate the growth rate for each condition.

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell Met_in Methionine Met_tRNA_syn Methionyl-tRNA Synthetase Met_in->Met_tRNA_syn Eth_in This compound Eth_in->Met_tRNA_syn Competitive Inhibition fMet_tRNAfMet fMet-tRNAfMet Met_tRNA_syn->fMet_tRNAfMet Charges fEth_tRNAfMet fEth-tRNAfMet Met_tRNA_syn->fEth_tRNAfMet Mischarges tRNAfMet tRNAfMet tRNAfMet->Met_tRNA_syn Ribosome Ribosome fMet_tRNAfMet->Ribosome Initiation fEth_tRNAfMet->Ribosome Faulty Initiation Protein Functional Protein Ribosome->Protein Non_functional_protein Non-functional Protein Ribosome->Non_functional_protein Growth Normal Growth Protein->Growth Inhibition Growth Inhibition Non_functional_protein->Inhibition

Caption: Hypothesized mechanism of this compound action.

Experimental_Workflow cluster_mic MIC Determination cluster_growth Growth Inhibition Assay MIC1 Prepare serial dilutions of This compound MIC2 Inoculate with standardized bacterial culture MIC1->MIC2 MIC3 Incubate for 18-24 hours MIC2->MIC3 MIC4 Determine lowest concentration with no visible growth MIC3->MIC4 G1 Prepare bacterial cultures with different concentrations of compound G2 Incubate with shaking G1->G2 G3 Monitor OD600 at regular intervals G2->G3 G4 Plot growth curves and calculate growth rates G3->G4

Caption: Workflow for evaluating this compound's antibacterial activity.

References

N-Formyl-DL-ethionine: Solubility Profile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on the nitrogen atom. As a crucial aspect of its utility in research and drug development, understanding its solubility in various laboratory solvents is paramount for accurate experimental design, formulation, and in vitro/in vivo studies. This document provides a summary of the available solubility data for this compound and its closely related analogue, N-Formyl-L-methionine, and offers a detailed protocol for determining its solubility.

Data Presentation: Solubility of this compound and Related Compounds

For reference and to provide a potential estimation of solubility characteristics, quantitative data for the structurally similar compound, N-Formyl-L-methionine, is presented below. It is important to note that while structurally related, the solubility of this compound may differ.

CompoundSolventTemperature (°C)Solubility
This compound WaterNot SpecifiedAlmost transparent
N-Formyl-L-methionine WaterNot Specified35 mg/mL
EthanolNot Specified35 mg/mL
DMSONot Specified35 mg/mL
DMFNot Specified16 mg/mL
PBS (pH 7.2)Not Specified5 mg/mL
DL-Methionine WaterNot SpecifiedSparingly soluble
EthanolNot SpecifiedVery slightly soluble
DMSONot SpecifiedInsoluble

Note: The data for N-Formyl-L-methionine and DL-Methionine is provided as a reference due to the lack of specific quantitative data for this compound.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a general method for determining the solubility of this compound in a given solvent using the shake-flask method, a common and reliable technique.

Materials:

  • This compound powder

  • Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 5 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and transfer it to a vial. The exact amount should be in excess of its expected solubility.

    • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved this compound.

  • Quantification:

    • Prepare a standard curve of this compound with known concentrations.

    • Use the standard curve to calculate the concentration of this compound in the diluted supernatant.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or under a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification weigh Weigh excess this compound add_solvent Add known volume of solvent weigh->add_solvent vortex Vortex to mix add_solvent->vortex equilibrate Equilibrate in thermostatic shaker vortex->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate std_curve Prepare standard curve std_curve->calculate logical_relationship substance This compound solubility Solubility Data (mg/mL or mol/L) substance->solubility has solvents Lab Solvents (Water, Ethanol, DMSO, etc.) solvents->solubility influences application Research & Drug Development Applications solubility->application informs protocol Experimental Protocol (e.g., Shake-Flask) protocol->solubility determines

Application Notes and Protocols for the Analytical Detection of N-Formyl-DL-ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on the amino moiety. Its structural similarity to N-formylmethionine suggests potential roles in various biological processes, including protein synthesis initiation in prokaryotes and as a chemoattractant. Accurate and sensitive detection of this compound is crucial for research into its metabolic pathways, toxicological effects, and potential therapeutic applications. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

A comparative summary of the analytical methods for the detection of this compound is presented below. The quantitative data are illustrative and based on methods for structurally similar N-acyl amino acids; validation for this compound is required.

ParameterHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Separation by reverse-phase chromatography followed by detection using UV absorbance.Separation by HPLC followed by mass spectrometric detection.[1]Exploits the magnetic properties of atomic nuclei.
Primary Use Quantification in pure form and simple matrices.High-sensitivity quantification and structural confirmation in complex matrices.Structural elucidation and purity assessment.
Sample Preparation Filtration, potential derivatization for enhanced sensitivity.Protein precipitation, filtration, solid-phase extraction.Dissolution in a deuterated solvent.
Typical Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL~0.1 mg/mL
Typical Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.05 - 5 ng/mL~0.5 mg/mL
Linearity (r²) (Typical) > 0.998> 0.999Not typically used for quantification
Precision (%RSD) (Typical) < 5%< 15%Not applicable
Accuracy (% Recovery) (Typical) 95 - 105%90 - 110%Not applicable

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. The method relies on the separation of the analyte on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Materials

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • Methanol (for sample preparation).

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: For drug formulations, dissolve the sample in methanol to an appropriate concentration. For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile, centrifuge, and collect the supernatant. Evaporate the supernatant and reconstitute in the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Data Analysis

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dissolve_Sample Dissolve/Extract Sample->Dissolve_Sample Standard Reference Standard Dissolve_Std Dissolve in Solvent Standard->Dissolve_Std Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Dilute_Std Prepare Calibration Curve Dissolve_Std->Dilute_Std HPLC Inject into HPLC System Filter_Sample->HPLC Filter_Std Filter (0.45 µm) Dilute_Std->Filter_Std Filter_Std->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound, especially in complex biological matrices.[1] This method is ideal for pharmacokinetic studies and trace-level analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation

    • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents and Materials

    • This compound reference standard.

    • Isotopically labeled internal standard (e.g., this compound-d3), if available.

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (0.1%).

  • Chromatographic and Mass Spectrometric Conditions

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined).

  • Sample Preparation

    • Standard Preparation: Prepare a stock solution of this compound and the internal standard in an appropriate solvent. Prepare calibration standards and quality control samples by spiking the standards into a representative blank matrix.

    • Sample Preparation: To 100 µL of the sample (e.g., plasma), add the internal standard solution. Perform protein precipitation with three volumes of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Data Analysis

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation Reconstitute->LC ESI Electrospray Ionization LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for the sensitive quantification of this compound by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. It can also be used for quantitative analysis (qNMR) with an appropriate internal standard.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials

    • This compound sample.

    • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄).

    • Internal standard for qNMR (e.g., maleic acid).

  • Sample Preparation

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • For qNMR, accurately weigh and add a known amount of the internal standard to the sample solution.

  • NMR Data Acquisition

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds (for qNMR), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the formyl proton, the α-proton, and the ethyl group protons of this compound.

    • For structural confirmation, compare the chemical shifts and coupling patterns to known data for similar compounds.

    • For qNMR, calculate the concentration of this compound by comparing the integral of a characteristic proton signal to the integral of a known proton signal from the internal standard.

Logical Relationship in NMR-based Structural Elucidation

NMR_Logic cluster_data NMR Spectral Data cluster_info Structural Information Chemical_Shift Chemical Shift (δ) Chemical_Environment Chemical Environment Chemical_Shift->Chemical_Environment Coupling_Constant Coupling Constant (J) Neighboring_Protons Neighboring Protons Coupling_Constant->Neighboring_Protons Integration Signal Integration Proton_Ratio Proton Ratio Integration->Proton_Ratio Structure Molecular Structure of This compound Chemical_Environment->Structure Neighboring_Protons->Structure Proton_Ratio->Structure

Caption: Logical flow from NMR data to the structural determination of this compound.

References

Application Notes and Protocols for the HPLC Analysis of N-Formyl-DL-ethionine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, which acts as an antagonist to methionine. Understanding its metabolic fate is crucial for researchers in various fields, including biochemistry and drug development. Ethionine and its derivatives can interfere with essential cellular processes that rely on methionine, such as protein synthesis and methylation reactions. This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.

Principle and Application

The analysis of this compound and its metabolites from biological matrices typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection. Reversed-phase HPLC is a common technique for separating amino acids and their derivatives. Detection can be achieved using a UV detector, as many of these compounds absorb UV light, or more specifically and sensitively using a mass spectrometer (MS), which can also aid in the identification of unknown metabolites. This methodology is applicable for studying the pharmacokinetics, metabolism, and cellular effects of this compound.

Data Presentation

Table 1: HPLC-UV Method Parameters for Amino Acid Analysis (Adapted for this compound)
ParameterValueReference
Column Primesep 100 mixed-mode stationary phase[1][2]
(4.6 x 150 mm, 5 µm, 100 Å)
Mobile Phase A: Water with 0.05% Sulfuric Acid[1]
B: Acetonitrile[1]
Gradient Isocratic or Gradient (e.g., starting with 35% B)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 200 nm[1]
Limit of Detection (LOD) ~40 ppb (for Methionine)[1]

Note: Data is adapted from methods for methionine analysis and may require optimization for this compound and its metabolites.

Table 2: LC-MS/MS Method Parameters for Amino Acid Analysis (Adapted for this compound)
ParameterValueReference
Column Intrada Amino Acid column[3]
Mobile Phase A: 100 mM Ammonium Formate in Water[3]
B: Acetonitrile:Water:Formic Acid (95:5:0.3)[3]
Gradient Gradient elution over 13 minutes[3]
Flow Rate 0.6 mL/min[3]
Ionization Mode Positive Ion Mode (Multiple Reaction Monitoring - MRM)[3]
Internal Standards Stable-isotope labeled amino acids[3]

Note: This is a general method for underivatized amino acids and would need to be specifically tailored for this compound and its metabolites by optimizing MRM transitions.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)

This protocol describes a "dilute and shoot" method following protein precipitation, suitable for LC-MS/MS analysis.

  • Sample Collection: Collect biological fluid samples (e.g., plasma, urine) using standard procedures.

  • Protein Precipitation:

    • To 100 µL of the sample, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Dilution:

    • Dilute the supernatant with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the HPLC system.[4]

  • Filtration (Optional):

    • For cleaner samples, filter the diluted supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.

  • Analysis:

    • The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Protocol 2: HPLC-UV Analysis

This protocol is a general method for the analysis of amino acids and can be adapted for this compound.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the UV detector to the desired wavelength (e.g., 200 nm).[1]

  • Injection:

    • Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Separation:

    • Run the gradient or isocratic method as optimized. A typical run time for amino acid analysis can be around 25-30 minutes.[5]

  • Data Acquisition:

    • Acquire the chromatogram and integrate the peaks of interest.

  • Quantification:

    • Create a calibration curve using standards of this compound of known concentrations.

    • Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Protocol 3: LC-MS/MS Analysis

This protocol provides a more sensitive and specific method for the quantification of this compound and its metabolites.

  • Instrument Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase.

    • Optimize the mass spectrometer settings (e.g., ion source parameters, collision energies) by infusing a standard solution of this compound.

  • MRM Transition Setup:

    • Determine the precursor ion (parent ion) and product ions (daughter ions) for this compound and its expected metabolites to set up the Multiple Reaction Monitoring (MRM) method.

  • Injection:

    • Inject a small volume (e.g., 5 µL) of the prepared sample.[3]

  • Chromatographic Separation and Mass Spectrometric Detection:

    • Perform the chromatographic separation using the optimized gradient.

    • The mass spectrometer will monitor the specific MRM transitions for each analyte.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Quantify the analytes using the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution & Filtration Supernatant->Dilution HPLC HPLC System Dilution->HPLC UV UV Detector HPLC->UV UV Detection MS Mass Spectrometer HPLC->MS MS/MS Detection Data Data Acquisition & Analysis UV->Data MS->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

metabolic_pathway cluster_main Hypothetical Metabolic Pathway of this compound NFE This compound Ethionine DL-ethionine NFE->Ethionine Deformylase SAE S-Adenosyl-L-ethionine (SAE) Ethionine->SAE Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) analog SAE->SAH Methyltransferase (Transethylation) Metabolites Further Metabolites SAH->Metabolites

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the Identification of N-Formyl-DL-ethionine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated amino acids are crucial molecules in various biological processes. Notably, N-formylmethionine acts as the initiating amino acid in protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1][2] The presence of N-formylated peptides in eukaryotes can signal bacterial invasion or tissue damage, triggering immune responses through formyl peptide receptors (FPRs).[2] N-Formyl-DL-ethionine, a synthetic analogue of N-formylmethionine, is of significant interest for its potential to modulate these pathways and as a research tool to study N-formylation-dependent processes.

This document provides a detailed protocol for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for researchers in immunology, drug development, and cellular biology.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix and the removal of interfering substances.[3] Protein precipitation is a common and effective method for samples such as plasma or cell lysates.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Ice-cold acetonitrile

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice to minimize degradation.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Spike the sample with an internal standard (e.g., this compound-d3) to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.[3]

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

It is important to be aware of the potential for spontaneous N-formylation of primary amines during sample preparation, which can lead to artificially inflated results.[4] Keeping samples cool and minimizing exposure to formylating agents can help mitigate this issue.

Liquid Chromatography

For the separation of polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[3]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: 3 L/min

  • MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The exact mass of this compound (C7H13NO3S) is 191.06. Therefore, the precursor ion to monitor is m/z 192.1. Fragmentation of this compound is predicted to be similar to that of N-Formyl-L-methionine.[5][6] Common losses include the loss of water, formic acid, and cleavage of the side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Predicted)
This compound192.1146.115
This compound192.1118.125
This compound-d3 (IS)195.1149.115

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for N-formylated amino acids. These values should be determined experimentally during method validation.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample precipitation Protein Precipitation (ice-cold acetonitrile) sample->precipitation 1. Add internal standard centrifugation Centrifugation precipitation->centrifugation 2. Vortex supernatant Supernatant Collection centrifugation->supernatant 3. Separate phases evaporation Evaporation supernatant->evaporation 4. Isolate analytes reconstitution Reconstitution evaporation->reconstitution 5. Prepare for injection lcms LC-MS/MS Analysis reconstitution->lcms 6. Inject

Caption: A generalized workflow for the preparation and analysis of this compound.

Signaling Pathway

N-formylated peptides are known to activate the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, initiating a downstream signaling cascade that leads to various cellular responses, including chemotaxis and inflammation.[2] this compound, as an analogue of N-formylmethionine, is expected to interact with this pathway.

signaling_pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates NFE This compound NFE->FPR1 Binds to PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The proposed signaling pathway of this compound via the Formyl Peptide Receptor 1 (FPR1).

References

Application Notes and Protocols for the Structural Analysis of N-Formyl-DL-ethionine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural analysis of N-Formyl-DL-ethionine using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an analogue of N-formyl-methionine, is of interest in various biochemical and pharmaceutical research areas. Accurate structural elucidation is paramount for understanding its biological activity and for quality control purposes. These application notes describe a systematic approach employing one-dimensional (1D) and two-dimensional (2D) NMR techniques to achieve unambiguous resonance assignment and structural verification. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For small molecules like this compound, NMR is the definitive method for confirming the chemical structure and stereochemistry in solution.

The structural analysis of this compound by NMR involves a multi-step process:

  • 1D NMR Spectroscopy (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the complete assembly of the molecular structure.

This guide will walk through the necessary steps for sample preparation, data acquisition, and interpretation to fully characterize this compound.

Predicted NMR Data for this compound

While experimental spectra should always be the basis for final structural confirmation, predicted NMR data serves as a valuable reference for initial assignments. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on known data for similar structures, such as N-Formyl-L-methionine, and substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Atom NumberProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
14.55dd8.5, 5.0
22.15 - 2.00m-
32.60t7.5
41.25t7.5
5NH8.20d8.5
6CHO8.05s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Atom NumberCarbonPredicted Chemical Shift (ppm)
153.5
230.0
325.5
415.0
5COOH175.0
6CHO165.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to its polarity. Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the experimental requirements.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is recommended. For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio.[2]

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Transfer the solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis SamplePrep Sample Preparation (Dissolution in D₂O) NMR_Acquisition NMR Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Transfer to NMR Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure G cluster_2D 2D NMR Correlations H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Complete Structure of This compound COSY->Final_Structure Establish Proton Spin Systems HSQC->Final_Structure Assign Directly Bonded C-H Pairs HMBC->Final_Structure Connect Molecular Fragments

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Formyl-DL-ethionine in Protein Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyl-DL-ethionine. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in protein synthesis inhibition experiments and are encountering unexpected results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound as a protein synthesis inhibitor?

A1: this compound is an analog of N-formylmethionine (fMet), the initiating amino acid for protein synthesis in bacteria and eukaryotic organelles (mitochondria and chloroplasts).[1] The expected mechanism is that N-Formyl-L-ethionine will act as a competitive inhibitor for the initiation of translation. This can occur at two key steps:

  • Charging of the initiator tRNA: The L-isofrom of ethionine can be charged onto the initiator tRNA (tRNAfMet) by methionyl-tRNA synthetase (MetRS).[2]

  • Formation of the initiation complex: The resulting N-formylethionyl-tRNAfMet may then bind to the 30S ribosomal subunit, but the bulkier ethyl group (compared to the methyl group of methionine) could sterically hinder the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis.[3]

Q2: Why is my this compound not inhibiting protein synthesis in my bacterial cell culture?

A2: Several factors could contribute to a lack of inhibition. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common reasons include issues with the compound itself (racemic mixture, purity), the specific bacterial strain used, and the experimental conditions. Notably, some bacteria, such as Pseudomonas aeruginosa, can initiate protein synthesis without a formylated amino acid, which could reduce the inhibitory effect of this compound.[4]

Q3: Can I use this compound to inhibit protein synthesis in eukaryotic (cytosolic) systems?

A3: It is not expected to be an effective inhibitor of cytosolic eukaryotic protein synthesis. Eukaryotic translation initiation uses methionine, not N-formylmethionine.[1] While some studies have shown that N-formylated proteins can be generated in the eukaryotic cytosol under certain stress conditions, this is not the canonical initiation pathway.[5] Therefore, a compound targeting the fMet-dependent initiation is unlikely to have a significant effect on general protein synthesis in the eukaryotic cytoplasm.

Q4: What is the significance of the "DL" in this compound?

A4: "DL" indicates that the product is a racemic mixture, containing both the D- and L-stereoisomers of N-formylethionine in equal amounts. Biological systems, particularly enzymes like aminoacyl-tRNA synthetases, are highly stereospecific and typically only recognize and process L-amino acids.[6] The presence of the D-isomer can have several consequences:

  • It is likely inactive, meaning only 50% of the compound is potentially active.

  • The D-isomer could potentially act as an antagonist to the L-isomer, further reducing its efficacy.

  • Some D-amino acids have been shown to have their own biological effects, including indirect inhibition of protein synthesis.[6]

Troubleshooting Guide: this compound Not Inhibiting Protein Synthesis

If you are not observing the expected inhibition of protein synthesis with this compound, please consult the following troubleshooting steps.

Problem Area 1: Compound-Related Issues
Potential Cause Explanation Recommended Action
Presence of D-isomer This compound is a racemic mixture. Methionyl-tRNA synthetase is specific for the L-isomer. The D-isomer is likely inactive and may interfere with the uptake or activity of the L-isomer.[6]Consider that the effective concentration of the active compound is only 50% of the total concentration used. It may be necessary to use higher concentrations or, if possible, obtain the pure L-isomer.
Compound Purity Impurities in the compound preparation could affect its activity.Verify the purity of your this compound stock using analytical methods such as HPLC or mass spectrometry.
Compound Stability The N-formyl group or the entire molecule may be unstable in your experimental buffer or media over time, especially at certain pH values or temperatures.Prepare fresh solutions of this compound for each experiment. Check for any precipitates in your stock solution.
Problem Area 2: Biological System-Related Issues
Potential Cause Explanation Recommended Action
Bacterial Strain Not all bacteria absolutely require formylation for protein synthesis initiation. For example, P. aeruginosa can initiate with non-formylated methionyl-tRNA.[4]Use a bacterial strain known to be sensitive to inhibitors of initiation, such as E. coli.
Cellular Uptake This compound may not be efficiently transported into the bacterial cells. Amino acid transport systems can be specific and may not recognize the modified amino acid.[7]Consider using a cell-free in vitro translation system to bypass the cell membrane barrier. Alternatively, permeabilize cells using appropriate methods, though this may affect cell viability.
Metabolic State of Cells The metabolic state of the cells can influence their susceptibility to inhibitors. For example, cells in stationary phase may have different metabolic activities and transport rates compared to cells in exponential growth.Standardize the growth phase of your bacterial culture for all experiments. Typically, experiments are performed with cells in the mid-logarithmic growth phase.
Enzymatic Modification The compound could be modified or degraded by cellular enzymes once inside the cell, rendering it inactive.This is difficult to assess directly without specific assays for the compound's metabolism. Using an in vitro translation system can help to minimize these effects.
Problem Area 3: Experimental Protocol-Related Issues
Potential Cause Explanation Recommended Action
Assay Type The chosen protein synthesis assay may not be sensitive enough or may be measuring a downstream effect that is not impacted by the inhibition of initiation.Use a direct measure of protein synthesis, such as the incorporation of radiolabeled amino acids (e.g., 35S-methionine) or a non-radioactive method like the puromycin-based assay.[8]
Incubation Time The incubation time with the inhibitor may be too short for it to be taken up by the cells and exert its effect.Perform a time-course experiment to determine the optimal pre-incubation time with this compound before assessing protein synthesis.
Inhibitor Concentration The concentration of this compound may be too low to effectively compete with the endogenous N-formylmethionine-tRNAfMet.Perform a dose-response experiment to determine the IC50 of the compound in your system. Remember to account for the fact that only the L-isomer is likely active.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)

This protocol allows for the direct assessment of this compound's effect on the translational machinery without the complication of cellular uptake.

Materials:

  • Bacterial S30 cell-free extract kit (e.g., from Promega, Thermo Fisher Scientific)

  • This compound

  • Control inhibitor (e.g., tetracycline, chloramphenicol)

  • 35S-Methionine

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Set up the in vitro translation reactions according to the manufacturer's protocol. A typical reaction includes S30 extract, reaction buffer, amino acid mixture (lacking methionine), 35S-Methionine, and the reporter plasmid.

  • Add this compound to the reactions at a range of final concentrations. Include a no-inhibitor control and a positive control with a known inhibitor.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding NaOH to hydrolyze the charged tRNAs.

  • Precipitate the newly synthesized proteins by adding cold TCA.

  • Collect the precipitated protein on glass fiber filters and wash with cold TCA and ethanol.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

In Vivo Protein Synthesis Inhibition Assay (Bacterial Culture)

This protocol assesses the effect of this compound on protein synthesis in living bacterial cells.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., LB broth)

  • This compound

  • 35S-Methionine

  • TCA

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Grow a culture of the bacterial strain to mid-log phase (OD600 of 0.4-0.6).

  • Aliquot the culture into tubes.

  • Add this compound to the tubes at various final concentrations. Include a no-inhibitor control.

  • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C with shaking.

  • Add 35S-Methionine to each tube to pulse-label newly synthesized proteins.

  • Incubate for a short period (e.g., 5-10 minutes).

  • Stop the incorporation by adding cold TCA.

  • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Place the tubes on ice to precipitate the proteins.

  • Collect the precipitated protein on glass fiber filters and wash with cold TCA and ethanol.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration.

Visualizations

Expected_Inhibition_Pathway cluster_0 Cellular Processes Met L-Methionine Met_tRNA Met-tRNAfMet Met->Met_tRNA Eth L-Ethionine (from this compound) Eth_tRNA Ethionyl-tRNAfMet Eth->Eth_tRNA Competitive Inhibition tRNAfMet tRNAfMet tRNAfMet->Met_tRNA tRNAfMet->Eth_tRNA MetRS Methionyl-tRNA Synthetase MetRS->Met_tRNA MetRS->Eth_tRNA fMet_tRNA fMet-tRNAfMet Met_tRNA->fMet_tRNA fEth_tRNA fEth-tRNAfMet (Aberrant) Eth_tRNA->fEth_tRNA FMT Formyltransferase FMT->fMet_tRNA FMT->fEth_tRNA Initiation Functional Initiation Complex fMet_tRNA->Initiation Blocked Blocked Initiation fEth_tRNA->Blocked Ribosome 30S Ribosomal Subunit Ribosome->Initiation Ribosome->Blocked Protein Protein Synthesis Initiation->Protein Troubleshooting_Workflow cluster_Compound Compound Checks cluster_System System Checks cluster_Protocol Protocol Checks Start Experiment Fails: No Protein Synthesis Inhibition CheckCompound Step 1: Verify Compound Start->CheckCompound Purity Check Purity (HPLC/MS) CheckCompound->Purity Purity? Stereoisomer Consider D-isomer effect (Increase Concentration) CheckCompound->Stereoisomer Racemic? Stability Prepare Fresh Solution CheckCompound->Stability Fresh? CheckSystem Step 2: Evaluate Biological System Strain Use Sensitive Strain (e.g., E. coli) CheckSystem->Strain Strain? Uptake Use Cell-Free System CheckSystem->Uptake Cellular vs. Cell-Free? GrowthPhase Use Mid-Log Phase Cells CheckSystem->GrowthPhase Growth Phase? CheckProtocol Step 3: Review Protocol Assay Use Direct Assay (e.g., Radiolabeling) CheckProtocol->Assay Assay Method? Time Optimize Incubation Time CheckProtocol->Time Time Course? Concentration Perform Dose-Response CheckProtocol->Concentration Concentration? Success Problem Resolved Purity->CheckSystem Stereoisomer->CheckSystem Stability->CheckSystem Strain->CheckProtocol Uptake->CheckProtocol GrowthPhase->CheckProtocol Assay->Success Time->Success Concentration->Success

References

issues with N-Formyl-DL-ethionine stability during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Formyl-DL-ethionine in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary stability concerns for this compound are the hydrolysis of the N-formyl group and the oxidation of the ethylthioether side chain. These degradation pathways can be influenced by factors such as pH, temperature, solvent, and exposure to oxygen and light.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What is the recommended procedure for preparing stock solutions?

A3: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be dissolved in a suitable anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use deoxygenated buffers. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The N-formyl group is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. Neutral to slightly acidic pH (around 5-7) is generally recommended to minimize hydrolysis.

Q5: What are the signs of this compound degradation in my experiments?

A5: Degradation may manifest as a loss of biological activity, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC), or a shift in pH of the solution. The primary degradation products would be DL-ethionine (from hydrolysis) and this compound sulfoxide (from oxidation).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected biological activity. Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Ensure proper storage of the solid compound and stock solutions (see FAQs). Verify the purity of the compound using an appropriate analytical method like HPLC before use.
Appearance of extra peaks in HPLC or LC-MS analysis. Hydrolysis of the N-formyl group or oxidation of the thioether side chain.Analyze for the presence of DL-ethionine and this compound sulfoxide. If degradation is confirmed, review solution preparation and storage procedures. Use deoxygenated solvents and protect solutions from light.
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture.Use a fresh vial of the compound. Ensure the solvent is of high purity and appropriate for the intended use. Gentle warming and sonication may aid dissolution, but prolonged exposure to heat should be avoided.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). Possible degradation or moisture absorption.Do not use the compound. Discard and obtain a fresh batch.

Data Presentation

Table 1: Recommended Storage Conditions and Stability Considerations for this compound (Based on Analogs)

Form Storage Temperature Atmosphere Protection Expected Stability (with proper storage) Notes
Solid Powder -20°C or belowInert Gas (Argon/Nitrogen)Protect from light> 1 yearFor long-term storage.
Solid Powder 4°CInert Gas (Argon/Nitrogen)Protect from lightUp to 6 monthsFor short-term storage.
In Anhydrous Solvent (e.g., DMSO) -80°CTightly sealed vialProtect from lightUp to 3 monthsAliquot to avoid freeze-thaw cycles.
In Aqueous Buffer -80°CTightly sealed vialProtect from lightUse immediately; storage not recommendedIf storage is necessary, use deoxygenated buffer and store in single-use aliquots for no longer than 24 hours.

Disclaimer: The stability data presented is extrapolated from chemically similar compounds such as N-Formyl-L-methionine and DL-Methionine derivatives. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

  • Preparation of Materials:

    • Ensure this compound is at room temperature before opening the vial to prevent condensation.

    • Use high-purity, anhydrous solvent (e.g., DMSO) or freshly prepared, deoxygenated aqueous buffer (e.g., PBS, pH 7.4, sparged with nitrogen or argon for at least 30 minutes).

    • Use sterile, amber glass vials or vials wrapped in aluminum foil to protect from light.

  • Dissolution:

    • Under an inert atmosphere if possible (e.g., in a glove box), weigh the desired amount of this compound.

    • Add the solvent to the solid and vortex gently until fully dissolved. Sonication in a water bath for a short period may be used if necessary, but avoid excessive heating.

  • Storage:

    • If the stock solution is not for immediate use, dispense it into single-use aliquots in amber vials.

    • Flash-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage_use Storage & Use start Start compound This compound (Solid, -20°C Storage) start->compound dissolve Dissolve Compound compound->dissolve solvent High-Purity Solvent (Anhydrous or Deoxygenated) solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -80°C (Protected from Light) aliquot->storage use Use in Experiment storage->use

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_main This compound Stability cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway compound This compound hydrolysis_product DL-ethionine + Formic Acid compound->hydrolysis_product H₂O oxidation_product This compound Sulfoxide compound->oxidation_product [O] hydrolysis_conditions Acidic or Strongly Basic pH hydrolysis_conditions->hydrolysis_product oxidation_conditions Oxygen, Light, Metal Ions oxidation_conditions->oxidation_product

Caption: Potential degradation pathways of this compound.

Technical Support Center: Optimizing N-Formyl-DL-ethionine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of N-Formyl-DL-ethionine for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a formylated derivative of ethionine, an analog of the essential amino acid methionine. In cellular systems, it is anticipated to have two primary mechanisms of action:

  • Inhibition of Protein Synthesis: Similar to ethionine, this compound can be mistakenly incorporated into polypeptides or interfere with tRNA charging, leading to the inhibition of protein synthesis. The formyl group may further enhance its recognition by the translational machinery, potentially leading to chain termination.

  • Activation of Formyl Peptide Receptors (FPRs): N-formylated peptides are known to be potent agonists of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors primarily expressed on immune cells.[1] Activation of FPRs can trigger various downstream signaling pathways, leading to cellular responses such as chemotaxis, degranulation, and cytokine production.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: A recommended starting point for concentration-response experiments is to perform a serial dilution over a broad range. Based on studies with the related compound ethionine, which showed effects in the millimolar range, a starting range of 1 µM to 10 mM is advisable.[2] A dose-response experiment is critical to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is generally soluble in aqueous solutions. For a 100 mM stock solution, dissolve 17.72 mg of this compound (MW: 177.22 g/mol ) in 1 mL of sterile, deionized water or a buffer compatible with your cell culture medium (e.g., PBS). Gentle warming and vortexing may be required to fully dissolve the compound. Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture medium. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: In which cell types are effects of this compound expected to be most pronounced?

A4: Due to its potential to activate Formyl Peptide Receptors, cell lines of hematopoietic origin, particularly phagocytic cells like neutrophils, monocytes, and macrophages, are expected to be highly responsive. However, its effects on protein synthesis are likely to be universal across most proliferating cell types.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Death or Cytotoxicity Concentration of this compound is too high.Perform a dose-response experiment starting from a lower concentration range (e.g., 1 µM to 1 mM). Determine the IC50 value for your cell line. Studies with ethionine have shown cytotoxicity at concentrations of 18-30 mM.[2]
Cell line is particularly sensitive to inhibition of protein synthesis.Reduce the treatment duration. Monitor cell viability at earlier time points (e.g., 6, 12, 24 hours).
Contamination of the compound or stock solution.Ensure the stock solution is properly filter-sterilized. Test a new batch of the compound.
No Observable Effect Concentration of this compound is too low.Increase the concentration range in your dose-response experiment. Consider concentrations up to 10 mM or higher, depending on the cell line's tolerance.
The chosen assay is not sensitive to the compound's mechanism of action.If investigating signaling, ensure your cell line expresses Formyl Peptide Receptors. Consider using an alternative assay, such as a protein synthesis assay (e.g., puromycin incorporation) or a cell migration assay for immune cells.
Insufficient treatment duration.Extend the incubation time with the compound. Monitor for effects at multiple time points (e.g., 24, 48, 72 hours).
Inconsistent Results Between Experiments Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Inconsistent compound preparation.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.
Cells are at different passage numbers.Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

Concentration (mM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
0.198.14.8
0.592.56.1
185.35.5
555.27.3
1025.86.9
205.13.2

Table 2: Experimental Parameters for this compound Optimization

ParameterRecommended RangeNotes
Cell Seeding Density Cell line dependentOptimize for logarithmic growth phase during treatment.
Concentration Range 1 µM - 20 mMPerform a wide-range dose-response curve initially.
Treatment Duration 6 - 72 hoursAssay dependent; assess at multiple time points.
Assay Type Viability, Proliferation, Signaling, Protein SynthesisSelect an assay relevant to the expected mechanism of action.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium without the compound).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours until a color change is observed.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for a Defined Period treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubate->perform_assay measure_readout Measure Assay Readout perform_assay->measure_readout analyze_data Analyze Data and Determine Optimal Concentration measure_readout->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NFDE This compound FPR Formyl Peptide Receptor (FPR) NFDE->FPR Binds to G_protein G-protein Activation FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG Production PLC->IP3_DAG Akt Akt Activation PI3K->Akt Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response

Caption: Potential signaling pathway activated by this compound via FPR.

logical_troubleshooting start Start Troubleshooting problem Problem Observed? start->problem no_effect No Observable Effect problem->no_effect Yes high_cytotoxicity High Cytotoxicity problem->high_cytotoxicity Yes inconsistent_results Inconsistent Results problem->inconsistent_results Yes solution_no_effect Increase Concentration Extend Incubation Time Change Assay no_effect->solution_no_effect solution_cytotoxicity Decrease Concentration Shorten Incubation Time high_cytotoxicity->solution_cytotoxicity solution_inconsistent Standardize Cell Seeding Use Single Batch of Compound Maintain Consistent Passage # inconsistent_results->solution_inconsistent end Problem Resolved solution_no_effect->end solution_cytotoxicity->end solution_inconsistent->end

Caption: Logical troubleshooting guide for this compound experiments.

References

troubleshooting inconsistent results in N-Formyl-DL-ethionine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyl-DL-ethionine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a derivative of the amino acid ethionine, featuring a formyl group on its amino terminus. It is a structural analog of N-Formyl-DL-methionine. N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are known to act as potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and monocytes.[1][2] These receptors are involved in chemotaxis and inflammatory responses. Given its structural similarity to other FPR agonists, this compound is expected to interact with FPRs. However, as ethionine is a known antagonist of methionine, its effects may differ from methionine-containing N-formylated peptides, potentially acting as a biased agonist or an antagonist.

Q2: How should I store and handle this compound?

A2: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended to minimize degradation.[3] When preparing stock solutions, use a suitable solvent such as DMSO.[4] It is advisable to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q3: What are the potential safety precautions I should take when working with this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Q4: My this compound powder appears clumpy. Is it still usable?

A4: Clumping of the powder may indicate moisture absorption. While this might not necessarily mean the compound has chemically degraded, it can make accurate weighing difficult.[5] To ensure reproducibility, it is crucial to use a precisely weighed amount of the compound. If clumping is observed, consider drying the compound under vacuum, and always store it in a desiccator to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare a fresh stock solution of this compound. If possible, use a new batch of the compound.N-formylated peptides can be susceptible to degradation, especially in solution. Repeated freeze-thaw cycles can also compromise the integrity of the compound.[5]
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range.The biological activity of a compound is concentration-dependent. An inappropriate concentration may result in no observable effect or cellular toxicity.
Low Receptor Expression Confirm the expression of formyl peptide receptors (FPRs) on your cell line using techniques like flow cytometry, western blot, or qPCR.The target cells must express the receptor for the compound to elicit a response.[8]
Presence of D- and L-Isomers Be aware that this compound is a racemic mixture. The D- and L-isomers may have different affinities and efficacies for the receptor.[9][10]Receptor binding sites are often stereospecific, and one isomer may be more active than the other, or they could have opposing effects.[9][11]
Assay Interference Include appropriate controls, such as a vehicle control and a positive control (e.g., fMLP), in your experiment.This helps to differentiate between a true biological effect and an artifact of the assay system.[12]
Issue 2: High Background Signal in Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Contamination of Compound Ensure the purity of your this compound. Consider potential contamination with endotoxins, especially in immunological assays.Endotoxins can trigger non-specific immune responses, leading to high background signals.[13]
Constitutive Receptor Activity Some GPCRs can exhibit basal activity even in the absence of a ligand. If possible, use an inverse agonist to reduce this basal signal.This is an inherent property of some receptor systems that needs to be accounted for in the experimental design.[8]
Non-specific Binding Increase the number of washing steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.This helps to reduce signal from the compound binding to sites other than the receptor of interest.[8]
Cellular Stress Ensure optimal cell culture conditions, including proper media, temperature, and CO2 levels. Avoid over-confluency of cells.Stressed cells can behave unpredictably and contribute to high background signals.

Experimental Protocols

General Protocol for a Cell-Based Calcium Flux Assay

This protocol provides a general framework for measuring the activation of formyl peptide receptors (FPRs) by this compound.

  • Cell Preparation:

    • Culture cells expressing the formyl peptide receptor of interest (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) in appropriate media.

    • On the day of the experiment, harvest the cells and wash them with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Resuspend the cells to the desired concentration.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells to allow for de-esterification of the dye.

    • Wash the cells to remove excess dye.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a positive control (e.g., fMLP) and a vehicle control (assay buffer with the same final concentration of DMSO).

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or a fluorometer to measure the baseline fluorescence of the cell suspension.

    • Add the this compound dilutions, positive control, or vehicle control to the cells.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each condition.

    • Plot the fluorescence response against the ligand concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Flux Assay
Concentration (M)Mean Fluorescence Change (RFU)Standard Deviation
1.00E-10153
1.00E-09558
1.00E-0825025
1.00E-0780060
1.00E-061500120
1.00E-051600130
Table 2: Comparison of Agonist Potency at the Formyl Peptide Receptor 1 (FPR1)
CompoundEC50 (nM)
fMLP (positive control)1.5
This compound25.3
Ethionine (negative control)> 10,000

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions perform_assay Perform Cell-Based Assay (e.g., Calcium Flux, Chemotaxis) prep_compound->perform_assay prep_cells Culture and Prepare Target Cells prep_cells->perform_assay prep_controls Prepare Positive and Negative Controls prep_controls->perform_assay collect_data Collect Raw Data perform_assay->collect_data analyze_data Analyze Data (e.g., Dose-Response Curve) collect_data->analyze_data interpret_results Interpret Results and Draw Conclusions analyze_data->interpret_results

Caption: A generalized workflow for conducting experiments with this compound.

signaling_pathway Potential Formyl Peptide Receptor Signaling Pathway ligand This compound receptor Formyl Peptide Receptor (FPR) ligand->receptor g_protein G-protein (Gi/o) receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pi3k PI3K g_protein->pi3k mapk MAPK Cascade (ERK, p38) g_protein->mapk downstream Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) plc->downstream pi3k->downstream mapk->downstream

Caption: A simplified diagram of the potential signaling cascade initiated by FPR activation.[14][15][16][17]

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_reagents Check Reagent Stability and Purity start->check_reagents check_cells Verify Cell Health and Receptor Expression check_reagents->check_cells No reagent_issue Prepare Fresh Reagents Test New Compound Batch check_reagents->reagent_issue Yes check_protocol Review Experimental Protocol and Controls check_cells->check_protocol No cell_issue Use New Cell Stock Confirm Receptor Expression check_cells->cell_issue Yes protocol_issue Optimize Assay Conditions Include Proper Controls check_protocol->protocol_issue Yes end Consistent Results reagent_issue->end cell_issue->end protocol_issue->end

References

how to prevent degradation of N-Formyl-DL-ethionine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of N-Formyl-DL-ethionine to minimize degradation and ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] To prevent degradation from moisture and oxidation, consider the following recommendations based on best practices for similar compounds like DL-methionine[3]:

Storage DurationTemperatureAtmosphereAdditional Precautions
Long-term (up to 3 years) -20°CInert gas (e.g., argon or nitrogen)Use of a desiccator is recommended.
Short-term (up to 2 years) 2-8°CTightly sealed containerProtect from light.

Q2: How should I store solutions of this compound?

Solutions of this compound are significantly less stable than the solid form.[3] If you must store the compound in solution, it is crucial to do so at low temperatures for a limited time.

Storage DurationTemperatureRecommendations
Up to 6 months -80°CAliquot into single-use vials to avoid freeze-thaw cycles.
Up to 1 month -20°CAliquot into single-use vials.

Q3: What are the primary degradation pathways for this compound?

  • Hydrolysis: The N-formyl group can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding DL-ethionine and formic acid.

  • Oxidation: The sulfur atom in the ethionine side chain is prone to oxidation, which can lead to the formation of this compound sulfoxide and subsequently this compound sulfone, especially upon exposure to atmospheric oxygen over time.[3]

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway NFDE This compound DLE DL-ethionine NFDE->DLE + H₂O FA Formic Acid NFDE->FA + H₂O NFDE_ox This compound NFDESO This compound Sulfoxide NFDE_ox->NFDESO + [O] NFDESO2 This compound Sulfone NFDESO->NFDESO2 + [O] cluster_workflow Workflow for Stability Assessment prep Prepare Sample and Standard Solutions hplc HPLC Analysis prep->hplc data Analyze Chromatogram hplc->data compare Compare Retention Times and Calculate Purity data->compare decision Assess Degradation compare->decision

References

dealing with cytotoxicity of N-Formyl-DL-ethionine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N-Formyl-DL-ethionine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges associated with the cytotoxicity of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to DL-ethionine?

This compound is a derivative of DL-ethionine. Ethionine is an analog of the essential amino acid methionine, where the methyl group is replaced by an ethyl group.[1] This structural similarity allows it to act as a methionine antagonist, interfering with crucial cellular processes. The "N-Formyl" group is a modification at the amino group of the amino acid, which can influence its metabolic processing and cellular uptake.

Q2: What is the primary mechanism of ethionine-induced cytotoxicity?

Ethionine's toxicity stems from its role as an antimetabolite.[1][2] The primary mechanisms include:

  • ATP Trapping: Ethionine is converted in the liver to S-adenosyl-L-ethionine (SAE), a stable compound that traps adenosine triphosphate (ATP), leading to a depletion of cellular ATP.[2][3]

  • Inhibition of Protein Synthesis: By competing with methionine, ethionine can be mistakenly incorporated into proteins, leading to the synthesis of non-functional or abnormal proteins.[2][3]

  • Disruption of Methylation: The formation of SAE depletes the pool of S-adenosyl-L-methionine (SAM), the universal methyl donor, thereby inhibiting essential methylation reactions of DNA, RNA, and proteins.

  • Induction of Oxidative Stress & Apoptosis: Studies have shown that ethionine can induce the overproduction of reactive oxygen species (ROS), leading to lysosomal and mitochondrial dysfunction, which in turn activates caspase-dependent apoptosis.[4]

Q3: Why am I seeing high levels of cell death even at low concentrations?

Several factors could contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to cytotoxic agents.[5] For example, rapidly proliferating cells or those with a high metabolic rate might be more susceptible to antimetabolites like ethionine.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[6]

  • Compound Purity and Stability: Impurities in the compound or degradation over time can lead to increased toxicity.

  • Contamination: Biological contaminants like mycoplasma can stress cells and make them more vulnerable to chemical insults.[7]

Q4: How can I mitigate the cytotoxicity of this compound to study its other effects?

To reduce general cytotoxicity while studying specific effects, consider the following strategies:

  • Dose-Response Optimization: Conduct a thorough dose-response experiment to identify a concentration that elicits the desired biological effect without causing excessive cell death.

  • Time-Course Experiments: The toxic effects of ethionine can be time-dependent. Shortening the exposure time may allow for the observation of earlier, non-cytotoxic effects.

  • Supplementation with Methionine: Since ethionine is a methionine antagonist, co-treatment with L-methionine may competitively inhibit its toxic effects. The ratio of methionine to ethionine will need to be optimized for your specific cell line and experimental goals.

  • Use of Antioxidants: As ethionine can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help alleviate ROS-mediated cytotoxicity.[4]

Troubleshooting Guide

Unexpected results are common in cell culture experiments. This guide addresses specific issues you might encounter when working with this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
High variance between replicate wells 1. Inconsistent cell seeding density. 2. Uneven compound distribution due to improper mixing. 3. "Edge effect" in the microplate where outer wells evaporate faster.[8] 4. Pipetting errors.[9]1. Ensure the cell suspension is homogenous before seeding. 2. Mix the plate gently by tapping or using a plate shaker after adding the compound. 3. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or media instead. 4. Use calibrated pipettes and proper technique.
IC50 value is much higher/lower than expected 1. Cell density is too high or too low.[9] 2. Incorrect incubation time for the assay. 3. The chosen cell line is particularly resistant or sensitive. 4. Compound may have degraded.1. Optimize cell seeding density for your specific assay and cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. 3. Test a different cell line or consult literature for expected sensitivity. 4. Prepare fresh stock solutions of the compound.
Increased absorbance/viability at high compound concentrations in MTT/WST assays 1. The compound is chemically reducing the tetrazolium salt (MTT/WST).[10] 2. The compound is causing a stress response that increases metabolic activity before cell death.[10] 3. The compound is precipitating in the media, causing light scattering.1. Run a cell-free control with media, compound, and the assay reagent to check for direct chemical reaction. 2. Visually inspect cells under a microscope for signs of stress or death. Consider a different viability assay (e.g., LDH release or Trypan Blue).[11] 3. Check for precipitate in the wells. If present, try a different solvent or lower the concentration.
Cells morphology changes dramatically (e.g., rounding, detachment) 1. This is a common sign of cytotoxicity and apoptosis. 2. The solvent concentration is too high. 3. The compound is affecting cell adhesion proteins.1. This is an expected outcome at cytotoxic concentrations. Correlate these morphological changes with your viability assay data. 2. Run a vehicle control with the highest concentration of solvent used in the experiment to rule out solvent toxicity. 3. This could be a specific mechanism of action. Investigate further with assays for adhesion molecules.
Logical Troubleshooting Workflow

This diagram provides a step-by-step decision-making process for troubleshooting unexpected cytotoxicity results.

G start Unexpected Cytotoxicity Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls issue_culture Problem is likely systemic. Check for: - Contamination (Mycoplasma) - Incubator issues (CO2, Temp) - Media/Serum quality check_controls->issue_culture No high_viability Higher than expected viability? check_controls->high_viability Yes controls_ok Yes controls_bad No check_assay Problem is likely assay-specific. Check for: - Compound interference with assay reagent - Increased metabolic stress response high_viability->check_assay Yes check_sensitivity Problem is likely treatment-specific. Consider: - Cell line hypersensitivity - Incorrect compound concentration - Solvent toxicity high_viability->check_sensitivity No viability_ok No (Low Viability) viability_high Yes

A logical workflow for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for its parent compound, DL-ethionine , in various cell lines to serve as a starting point for experimental design. Note: These values are illustrative and will vary based on experimental conditions.

Cell LineCell TypeAssayExposure Time (h)Approx. IC50 (mM)
Rat HepatocytesPrimary Liver CellsNeutral Red Uptake2018 - 30
Rat HepatocytesPrimary Liver CellsATP Depletion120 - 30
HT-22Mouse HippocampalFlow Cytometry24Varies
MCF-7Human Breast CancerProliferation Assay72Varies

Data synthesized from multiple sources indicating concentrations at which toxic effects are observed.[3][4][12]

Key Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic reduction of the tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.

Materials:

  • This compound

  • Sterile DMSO

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete medium to create 2X working concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle-only control) to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cytotoxicity Experiment Workflow

The following diagram illustrates the typical workflow for a cytotoxicity experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare & Count Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells incubate1 Incubate (24h) seed_plate->incubate1 incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent read_plate Read Plate (Absorbance) add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze

Standard workflow for an in vitro cytotoxicity assay.
Postulated Signaling Pathway of Cytotoxicity

This diagram illustrates the potential mechanism by which this compound induces cytotoxicity by antagonizing methionine.

G Met Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Met->SAM Protein Protein Synthesis Met->Protein Eth This compound SAE S-adenosylethionine (SAE) (Stable Analog) Eth->SAE Competes with Met Abnormal_Protein Abnormal Protein Synthesis Eth->Abnormal_Protein ATP ATP ATP->SAM ATP->SAE SAE->ATP Traps ATP Methylation DNA/RNA Methylation SAE->Methylation Inhibits ROS ROS Production SAE->ROS Apoptosis Apoptosis / Cell Death Abnormal_Protein->Apoptosis ROS->Apoptosis

Proposed mechanism of this compound cytotoxicity.

References

Technical Support Center: Refining HPLC Methods for Ethionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the enhanced separation of ethionine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why do my ethionine-containing peptides show longer retention times compared to their methionine analogs?

A1: Ethionine is more hydrophobic than methionine due to the replacement of the methyl group with an ethyl group. In reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, this increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase (e.g., C18, C8), resulting in longer retention times.[1][2]

Q2: What is the primary cause of peak tailing when analyzing ethionine-containing peptides?

A2: Peak tailing for peptides, including those with ethionine, is often caused by secondary interactions between the basic amino acid residues in the peptide and acidic residual silanol groups on the silica-based stationary phase.[3][4] It can also be exacerbated by column overload or the use of a mobile phase with insufficient ionic strength.[3]

Q3: How can I reduce peak fronting in my chromatograms?

A3: Peak fronting is typically a result of sample overload, where the concentration or volume of the injected sample is too high for the column's capacity.[5] It can also be caused by using a sample solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase.

Q4: Is ethionine stable under typical RP-HPLC conditions?

A4: Ethionine, like methionine, contains a sulfur atom that can be susceptible to oxidation, especially at extreme pH values or in the presence of certain mobile phase contaminants. Using freshly prepared mobile phases and high-quality solvents is recommended to minimize the risk of on-column degradation.

Q5: Which type of column is best suited for separating hydrophobic peptides like those containing ethionine?

A5: For highly hydrophobic peptides, it is often beneficial to use a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based column.[4] These phases provide less hydrophobic retention than a traditional C18 column, which can help to elute strongly retained peptides with better peak shape and within a reasonable time frame.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of ethionine-containing peptides.

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Peptide of interest is not baseline separated from impurities.

  • Multiple peaks are merged into a single broad peak.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Composition Modify the organic solvent gradient. A shallower gradient can improve the separation of closely eluting species. Also, consider changing the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from trifluoroacetic acid (TFA) to formic acid) to alter selectivity.[6]
Incorrect Column Chemistry Screen different stationary phases. If using a C18 column, try a C8, C4, or a phenyl-hexyl column to exploit different separation mechanisms.[4]
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous mobile phase. Small changes in pH can alter the ionization state of the peptide and its impurities, leading to significant changes in retention and selectivity.
Elevated Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution for hydrophobic peptides by reducing mobile phase viscosity and increasing mass transfer.
Problem 2: Broad and Asymmetric Peaks (Tailing or Fronting)

Symptoms:

  • Peaks exhibit a tailing factor (Tf) or asymmetry factor (As) significantly greater than 1 (tailing).

  • Peaks show a leading edge, with Tf or As less than 1 (fronting).

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols (Tailing) Use a mobile phase with a strong ion-pairing agent like TFA (0.1%) to mask the residual silanols on the column packing.[3][4] Alternatively, use an end-capped column specifically designed for peptide separations.
Column Overload (Fronting/Tailing) Reduce the sample concentration or injection volume.[5] If high loading is necessary, consider using a column with a larger internal diameter.
Sample Solvent Effects (Fronting) Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
Column Contamination or Degradation (Tailing) Flush the column with a strong solvent wash sequence. If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: General Screening Method for Ethionine-Containing Peptides

This protocol outlines a starting point for developing a separation method for a new ethionine-containing peptide.

  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as a general-purpose choice.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5-65% B over 30 minutes.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Protocol 2: Optimization for Highly Hydrophobic Ethionine Peptides

This protocol is designed for peptides that show excessive retention or poor peak shape with the general screening method.

  • Column Selection: Switch to a C8 or C4 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a higher initial percentage of mobile phase B (e.g., 15%) and run a shallower gradient (e.g., 15-55% B over 40 minutes).

  • Detection: UV at 220 nm.

  • Column Temperature: Increase to 40-50 °C.

  • Injection Volume: 5-10 µL.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor HPLC Separation start Poor Separation of Ethionine-Containing Peptide check_resolution Is Resolution the Main Issue? start->check_resolution check_peak_shape Is Peak Shape the Main Issue? check_resolution->check_peak_shape No adjust_gradient Adjust Gradient (shallower slope) check_resolution->adjust_gradient Yes check_tailing Peak Tailing? check_peak_shape->check_tailing Yes end Improved Separation check_peak_shape->end No change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent change_column Change Column Chemistry (e.g., C18 to C8/C4/Phenyl) change_solvent->change_column adjust_ph Adjust Mobile Phase pH change_column->adjust_ph adjust_ph->end check_fronting Peak Fronting? check_tailing->check_fronting No stronger_ion_pair Use Stronger Ion-Pairing Agent (e.g., TFA) check_tailing->stronger_ion_pair Yes check_broadening General Broadening? check_fronting->check_broadening No reduce_load Reduce Sample Concentration or Injection Volume check_fronting->reduce_load Yes check_connections Check for Leaks and Extra-Column Volume check_broadening->check_connections Yes check_broadening->end No end_capped_column Use End-Capped Column stronger_ion_pair->end_capped_column end_capped_column->end weaker_solvent Use Weaker Sample Solvent reduce_load->weaker_solvent weaker_solvent->end increase_temp Increase Column Temperature check_connections->increase_temp increase_temp->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental_Workflow General Experimental Workflow for Method Development start Define Separation Goal initial_screen Initial Screening (C18, TFA, ACN gradient) start->initial_screen evaluate_results Evaluate Initial Results (Resolution, Peak Shape, Retention) initial_screen->evaluate_results optimize Optimization Phase evaluate_results->optimize Needs Improvement finalize Finalize Method and Validate evaluate_results->finalize Acceptable sub_gradient Gradient Optimization (Slope, Time) optimize->sub_gradient sub_column Column Screening (C8, C4, Phenyl) optimize->sub_column sub_mobile_phase Mobile Phase Optimization (pH, Ion-Pairing Agent) optimize->sub_mobile_phase sub_temperature Temperature Optimization optimize->sub_temperature sub_gradient->finalize sub_column->finalize sub_mobile_phase->finalize sub_temperature->finalize

Caption: A systematic workflow for developing an HPLC method for peptides.

References

optimizing mass spectrometry parameters for N-Formyl-DL-ethionine fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for the analysis of N-Formyl-DL-ethionine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal fragmentation and signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a derivative of the amino acid ethionine. Its key properties are summarized below.

PropertyValue
Chemical Formula C7H13NO3S[1]
Molecular Weight 191.25 g/mol
CAS Number 126872-00-2[1]
Synonyms N/A

Q2: What is the expected parent ion (precursor ion) for this compound in positive electrospray ionization (ESI+)?

A2: In positive ESI mode, you can typically expect to see the protonated molecule, [M+H]+, at an m/z of 192.26. It is also common to observe adducts with sodium ([M+Na]+) at m/z 214.24 or potassium ([M+K]+) at m/z 230.33, especially if there are trace amounts of these salts in your sample or mobile phase.[2][3][4][5][6]

Q3: What are the likely fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A proposed fragmentation scheme is visualized below:

G parent [M+H]+ m/z 192.26 frag1 Loss of H2O m/z 174.25 parent->frag1 - H2O frag2 Loss of CO m/z 164.26 parent->frag2 - CO frag3 Loss of CH2=CH-S-CH2-CH3 (Ethionine side chain) m/z 102.05 parent->frag3 - C4H8S frag4 Loss of COOH + CH2=CH-S-CH2-CH3 m/z 56.04 frag2->frag4 - C4H8S

Caption: Predicted fragmentation pathway for this compound.

Q4: How can I optimize the collision energy for the fragmentation of this compound?

A4: Collision energy is a critical parameter for achieving informative fragment ions.[10][11][12] A systematic approach is recommended, such as performing a collision energy ramp experiment. In this experiment, the intensity of the product ions is monitored as the collision energy is incrementally increased.[12] The optimal collision energy will be the value that produces the highest abundance and richest variety of fragment ions.[12] It is important to note that larger molecules generally require higher collision energies for effective fragmentation.[12]

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Improper Sample Concentration Ensure your sample is at an appropriate concentration. If it's too dilute, you may not get a strong signal; if too concentrated, ion suppression can occur.[13]
Suboptimal Ionization Experiment with different ionization sources if available (e.g., APCI). For ESI, ensure the mobile phase composition is suitable for ionization; acidic mobile phases often improve protonation in positive mode.[13][14][15][16]
Instrument Not Tuned/Calibrated Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[13]
Contaminated Ion Source A dirty ion source can significantly suppress the signal.[14] Regular cleaning is essential for optimal performance.[14]
Unstable Electrospray Visually inspect the electrospray needle to confirm a consistent and fine spray. An unstable spray is a common cause of signal loss.[14][17]

Issue 2: Poor or No Fragmentation

Possible Cause Troubleshooting Step
Suboptimal Collision Energy If the collision energy is too low, you will see insufficient fragmentation with the precursor ion dominating the spectrum.[12] If it's too high, you may see over-fragmentation into small, uninformative ions.[12] Perform a collision energy optimization experiment as described in the FAQ and the experimental protocols below.
Incorrect Precursor Ion Selection Double-check that the correct m/z for the precursor ion ([M+H]+, [M+Na]+, etc.) is being isolated for fragmentation.[12]
Collision Cell Gas Pressure Ensure the collision gas (e.g., argon, nitrogen) pressure is at the manufacturer's recommended level. Low pressure can lead to inefficient fragmentation.

Issue 3: Dominant Adduct Ions, Low [M+H]+

Possible Cause Troubleshooting Step
Salt Contamination Sodium and potassium adducts are common in ESI-MS.[2][3] Use high-purity, MS-grade solvents and additives to minimize salt contamination.[14] If adducts are still problematic, consider using a cation-exchange resin to clean up your sample.
Mobile Phase Additives The choice of mobile phase additive can influence adduct formation. While acids like formic acid promote protonation, other additives might enhance adducts.

Below is a troubleshooting workflow to help diagnose and resolve common issues:

G start Start: MS Analysis Issue q1 Is there any signal? start->q1 check_instrument Check Instrument: - Tuning & Calibration - Ion Source Cleanliness - Electrospray Stability q1->check_instrument No q2 Is the precursor ion ([M+H]+) present? q1->q2 Yes a1_yes Yes a1_no No check_instrument->q1 check_adducts Check for Adducts ([M+Na]+, [M+K]+). If present, reduce salt contamination. q2->check_adducts No q3 Is fragmentation poor or absent? q2->q3 Yes a2_yes Yes a2_no No check_adducts->q2 optimize_ce Optimize Collision Energy (CE). Perform CE ramp experiment. q3->optimize_ce Yes success Analysis Successful q3->success No a3_yes Yes a3_no No optimize_ce->q3

Caption: Troubleshooting workflow for MS analysis of this compound.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Parameter Optimization

This protocol describes how to perform a direct infusion experiment to optimize key mass spectrometry parameters for this compound.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a 50:50 mixture of MS-grade acetonitrile and water with 0.1% formic acid.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for positive electrospray ionization (ESI+).

  • Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

3. Parameter Optimization Workflow:

G start Start: Direct Infusion step1 Optimize Cone Voltage/ Fragmentor Voltage start->step1 step2 Optimize Capillary Voltage step1->step2 step3 Optimize Nebulizer and Drying Gas Parameters step2->step3 step4 Perform Collision Energy Ramp for MS/MS Fragmentation step3->step4 end Optimal Parameters Determined step4->end

Caption: Workflow for direct infusion parameter optimization.

4. Detailed Steps:

  • Cone/Fragmentor Voltage: While infusing the sample, acquire full scan mass spectra and vary the cone (or fragmentor) voltage in small increments (e.g., 5-10 V). Monitor the intensity of the [M+H]+ ion at m/z 192.26. Select the voltage that gives the highest stable intensity for this ion.

  • Capillary Voltage: With the optimized cone voltage, vary the capillary voltage (e.g., from 2.5 to 4.5 kV) and find the setting that maximizes the [M+H]+ signal.

  • Gas Flows: Adjust the nebulizer and drying gas flow rates to achieve a stable spray and optimal desolvation, which will be indicated by a strong and stable signal for the ion of interest.

  • Collision Energy Ramp (for MS/MS):

    • Set the mass spectrometer to product ion scan mode, selecting the [M+H]+ ion (m/z 192.26) as the precursor.

    • Acquire a series of product ion spectra while ramping the collision energy over a broad range (e.g., 5 to 50 eV) in small increments (e.g., 2 eV).

    • Plot the intensity of key fragment ions as a function of collision energy to determine the optimal value(s).

Example Data for Collision Energy Optimization:

Collision Energy (eV)Precursor Ion Intensity (counts)Fragment Ion 1 (m/z 174.25) Intensity (counts)Fragment Ion 2 (m/z 164.26) Intensity (counts)
51.2e65.0e32.1e3
101.1e62.5e41.5e4
159.5e58.0e46.2e4
207.2e51.5e51.1e5
254.1e51.1e58.5e4
302.5e56.0e44.3e4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Validation & Comparative

Unveiling the Translational Inhibitory Potential of N-Formyl-DL-ethionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothesized translational inhibitory effects of N-Formyl-DL-ethionine against established translation inhibitors. While direct experimental data on this compound is currently limited, this document extrapolates its potential mechanism of action based on its structural analogy to N-formyl-methionine and the known properties of ethionine. This guide also presents detailed experimental protocols to facilitate further investigation into its efficacy.

Hypothesized Inhibitory Mechanism of this compound

This compound is a synthetic amino acid analog. Its structure suggests a potential role as a competitive inhibitor of translation initiation. In prokaryotes and eukaryotic organelles (mitochondria and chloroplasts), protein synthesis is initiated with N-formyl-methionine (fMet). The formyl group is crucial for the binding of the initiator tRNA (tRNAfMet) to the ribosomal P-site.

It is hypothesized that this compound, mimicking N-formyl-methionine, could be mistakenly recognized by the translational machinery. Specifically, it may be loaded onto the initiator tRNA, forming N-Formyl-ethionyl-tRNAfMet. This altered initiator tRNA might then bind to the ribosomal P-site, but due to the presence of the ethyl group instead of the methyl group in methionine, it could hinder the formation of the first peptide bond or subsequent translocation, thereby arresting protein synthesis at the initiation phase.

Comparative Analysis of Translation Inhibitors

To provide a context for the potential inhibitory effects of this compound, the following table compares its hypothesized characteristics with those of well-established translation inhibitors.

InhibitorHypothesized/Known Mechanism of ActionTarget Organism/SystemEffective Concentration (IC50)
This compound Hypothesized: Competitive inhibitor of translation initiation by mimicking N-formyl-methionine.Primarily prokaryotes and eukaryotic organelles.Not yet determined.
Cycloheximide Blocks the translocation step in elongation by binding to the E-site of the 80S ribosome.[1][2]Eukaryotes.~6.6 µM in HepG2 cells.[3]
Puromycin Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.[4][5][6][7][8]Prokaryotes and Eukaryotes.~1.6 µM in HepG2 cells; 3.96 µM in NIH/3T3 cells.[3][4]
Kasugamycin Inhibits translation initiation by binding to the 30S ribosomal subunit and interfering with the binding of initiator tRNA.[9][10][11][12][13]Primarily bacteria.Varies depending on the bacterial strain and conditions.

Experimental Protocols for Assessing Translational Inhibition

To empirically validate the inhibitory effect of this compound and determine its IC50, a standard in vitro translation assay can be employed.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free translation system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract, Rabbit Reticulocyte Lysate)

  • Reporter mRNA (e.g., encoding Luciferase or Green Fluorescent Protein)

  • This compound and other inhibitors (as positive controls)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Nuclease-free water

  • Luminometer or Fluorometer

  • 96-well plates

Procedure:

  • Prepare a master mix: Combine the cell-free extract, reporter mRNA, amino acid mixture, and energy source in a single tube.

  • Prepare inhibitor dilutions: Create a serial dilution of this compound and control inhibitors in nuclease-free water.

  • Set up the reaction: In a 96-well plate, add the master mix to each well. Then, add the different concentrations of the inhibitors to their respective wells. Include a negative control (no inhibitor) and a blank (no mRNA).

  • Incubate: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30 extract) for a specified time (e.g., 1-2 hours).

  • Measure reporter activity:

    • For Luciferase: Add the luciferase substrate and measure luminescence using a luminometer.

    • For GFP: Measure fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (from the blank wells) from all measurements.

    • Normalize the signal from the inhibitor-treated wells to the signal from the negative control well to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

translation_initiation_inhibition cluster_initiation Normal Translation Initiation cluster_inhibition Hypothesized Inhibition by this compound mRNA mRNA Ribosome 30S Ribosome mRNA->Ribosome binds fMet_tRNA fMet-tRNAfMet fMet_tRNA->Ribosome binds to P-site mRNA_i mRNA Ribosome_i 30S Ribosome mRNA_i->Ribosome_i binds Block Translation Blocked Ribosome_i->Block leads to fEth_tRNA N-Formyl-ethionyl-tRNAfMet fEth_tRNA->Ribosome_i binds to P-site

Caption: Hypothesized mechanism of this compound action.

experimental_workflow start Start prep_master_mix Prepare Master Mix (Cell-free extract, mRNA, etc.) start->prep_master_mix prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_reaction Set up 96-well Plate Reaction prep_master_mix->setup_reaction prep_inhibitor->setup_reaction incubation Incubate at 37°C setup_reaction->incubation measure Measure Reporter Activity (Luminescence/Fluorescence) incubation->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: In vitro translation inhibition assay workflow.

References

A Comparative Analysis of Ethionine and N-Formyl-DL-ethionine: Efficacy and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability

Ethionine: A Methionine Antagonist with Diverse Biological Effects

Ethionine, the S-ethyl analog of the essential amino acid methionine, acts as a potent antimetabolite, interfering with critical cellular processes.[1][2] Its primary mechanism of action involves the substitution of methionine in biochemical reactions, leading to widespread cellular dysfunction.[1]

Mechanism of Action

The primary mechanism of ethionine's toxicity stems from its interference with methionine metabolism. Ethionine is activated by ATP to form S-adenosylethionine (SAE), an analog of S-adenosylmethionine (SAM), which is a universal methyl donor in the cell.[1][3] This process leads to several detrimental downstream effects:

  • ATP Depletion: The formation of SAE traps adenosine, leading to a significant decrease in cellular ATP levels.[3][4][5] This energy deficit impairs numerous cellular functions.

  • Inhibition of Methylation: SAE is a poor ethyl donor compared to SAM as a methyl donor. The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, leading to the hypomethylation of DNA, RNA, and proteins.[6] This can alter gene expression and protein function.

  • Protein Synthesis Disruption: Ethionine can be mistakenly incorporated into proteins in place of methionine, leading to the synthesis of non-functional or misfolded proteins.[1]

  • Glutathione Depletion: Ethionine administration has been shown to cause a marked decrease in hepatic glutathione (GSH) concentrations within hours of exposure, compromising the cell's antioxidant defenses.[7][8]

Biological Effects

The multifaceted mechanism of ethionine results in a range of biological effects, most notably:

  • Hepatotoxicity: Ethionine is a well-established hepatotoxin, inducing fatty liver (steatosis) by inhibiting the synthesis of very low-density lipoproteins (VLDL), which are necessary for triglyceride transport out of the liver.[1]

  • Carcinogenesis: Chronic exposure to ethionine is carcinogenic, particularly in the liver.[1][3] Its ability to induce DNA hypomethylation and ethylate DNA contributes to its carcinogenic properties.[1][2]

  • Induction of Apoptosis: Recent studies suggest that ethionine can induce apoptosis, particularly in the context of neural tube defects, through the activation of reactive oxygen species (ROS) and caspase-3-dependent mitochondrial pathways.[9]

Quantitative Data on Ethionine's Effects

ParameterOrganism/SystemConcentration/DoseEffectReference
LD50 (Acute, 7-day) Swiss mice (intraperitoneal)185 mg/kgLethality[10]
ATP Levels Rat Hepatocyte Suspensions20-30 mM (1 hour)Depletion[4]
ATP Levels Anesthetized Rat Liver (in vivo)1 mg/g body weight (3-4 hours)~30% decrease[11]
Glutathione (GSH) Levels Rat Hepatocyte Suspensions20-30 mM (1 hour)Depletion[4]
Glutathione (GSH) Levels Rat Liver (in vivo)-Marked decrease within 5 hours[7][8]
Protein Synthesis Rat Hepatocyte Suspensions-Reduced[4]
Urea Synthesis Rat Hepatocyte Suspensions10-30 mM (1-3 hours)Increased[4]
Urea Synthesis Cultured Rat Hepatocytes18-30 mM (20 hours)Reduced[4]

Experimental Protocols for Studying Ethionine

In Vitro Assessment of Ethionine-Induced Hepatotoxicity

This protocol outlines a general procedure for investigating the cytotoxic and metabolic effects of ethionine on primary rat hepatocytes.

1. Hepatocyte Isolation and Culture:

  • Isolate primary hepatocytes from rats using a collagenase perfusion method.

  • Culture the hepatocytes in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

  • Allow cells to attach and form a monolayer for 24 hours before treatment.

2. Ethionine Treatment:

  • Prepare stock solutions of ethionine in a suitable solvent (e.g., culture medium).

  • Treat hepatocyte cultures with a range of ethionine concentrations (e.g., 0-30 mM) for various time points (e.g., 1, 4, 20 hours).[4]

3. Assessment of Cytotoxicity and Metabolic Function:

  • Cytotoxicity Assays:

    • LDH Leakage: Measure the activity of lactate dehydrogenase (LDH) in the culture medium as an indicator of membrane damage.

    • MTT Assay: Assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Metabolic Assays:

    • ATP Levels: Lyse the cells and measure intracellular ATP concentrations using a luciferin/luciferase-based assay.[4]

    • GSH Levels: Measure intracellular glutathione levels using a commercially available kit.[4]

    • Protein Synthesis: Determine the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into cellular proteins.[4]

    • Urea Synthesis: Measure the concentration of urea in the culture medium as an indicator of liver-specific function.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ethionine-Induced Cellular Disruption

Ethionine_Pathway Ethionine Ethionine SAM_Synthase Methionine Adenosyltransferase Ethionine->SAM_Synthase Competes with Methionine Protein_Synthesis Protein Synthesis Ethionine->Protein_Synthesis Incorporated GSH_Depletion GSH Depletion Ethionine->GSH_Depletion ATP ATP ATP->SAM_Synthase Methionine Methionine Methionine->SAM_Synthase SAE S-Adenosylethionine (SAE) SAM_Synthase->SAE SAM S-Adenosylmethionine (SAM) SAM_Synthase->SAM ATP_Depletion ATP Depletion SAM_Synthase->ATP_Depletion Traps Adenosine Methyltransferases Methyltransferases SAE->Methyltransferases Inhibits SAM->Methyltransferases Activates Hypomethylation DNA/RNA/Protein Hypomethylation Methyltransferases->Hypomethylation Cellular_Dysfunction Cellular Dysfunction (Fatty Liver, Apoptosis, Cancer) Hypomethylation->Cellular_Dysfunction Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Aberrant_Proteins->Cellular_Dysfunction GSH Glutathione (GSH) GSH_Depletion->Cellular_Dysfunction ATP_Depletion->Cellular_Dysfunction Ethionine_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Hepatocyte Culture Treatment_IV Ethionine Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment_IV Assays_IV Cytotoxicity & Metabolic Assays (LDH, MTT, ATP, GSH, etc.) Treatment_IV->Assays_IV Analysis_IV Data Analysis & Interpretation Assays_IV->Analysis_IV Animal_Model Animal Model (e.g., Rats) Treatment_V Ethionine Administration (e.g., gavage, injection) Animal_Model->Treatment_V Sample_Collection Blood & Tissue Collection Treatment_V->Sample_Collection Analysis_V Biochemical & Histological Analysis Sample_Collection->Analysis_V

References

A Comparative Guide to Translation Initiators: N-Formyl-DL-ethionine versus N-formylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-formylmethionine (fMet), the canonical translation initiator in prokaryotes, and the synthetic analogue, N-Formyl-DL-ethionine. The information presented herein is based on established scientific literature and provides a framework for understanding their respective roles and potential applications in protein synthesis.

Introduction to Translation Initiation

Translation, the process of protein synthesis, is a fundamental biological pathway. In prokaryotic organisms and in the mitochondria and chloroplasts of eukaryotes, translation is predominantly initiated by a specialized amino acid, N-formylmethionine (fMet). This molecule is delivered to the ribosome by a specific initiator tRNA (tRNAfMet), which recognizes the AUG start codon on the messenger RNA (mRNA). The formyl group is crucial for the efficient binding of the initiator tRNA to the ribosomal P-site, thereby setting the correct reading frame for the synthesis of the polypeptide chain.

This compound is a synthetic analogue of N-formylmethionine, where the methyl group of the methionine side chain is replaced by an ethyl group. This structural modification raises questions about its ability to function as a substitute for fMet in translation initiation. This guide will explore the known functions of fMet and the potential, albeit largely uncharacterized, role of this compound.

N-formylmethionine: The Established Initiator

N-formylmethionine is the universal initiator of protein synthesis in bacteria and organelles of prokaryotic origin.[1] Its formation involves the enzymatic formylation of methionyl-tRNAfMet by methionyl-tRNA formyltransferase (FMT). This modification is critical for preventing the initiator tRNA from participating in the elongation phase of protein synthesis.

Recent studies have also revealed a surprising role for fMet in eukaryotic cytosol under conditions of cellular stress. This process, termed "alternative translation initiation," suggests that fMet-initiated protein synthesis may be a conserved mechanism with broader biological significance than previously understood.

This compound: A Potential but Unproven Alternative

Ethionine, the non-formylated precursor of this compound, is known to be a methionine antagonist. It can be activated by aminoacyl-tRNA synthetases and incorporated into proteins in place of methionine. Studies have shown that ethionine incorporation can impair protein synthesis and lead to the production of non-functional or rapidly degraded proteins. For instance, research on Saccharomyces cerevisiae demonstrated that ethionine impairs the synthesis of mitochondrial translation products and that the resulting proteins are degraded more rapidly.[2] Similarly, the incorporation of ethionine into alpha-amylase has been observed in Bacillus subtilis.[3]

Despite the evidence for ethionine incorporation, there is a significant lack of direct experimental data on the formation of N-formyl-ethionyl-tRNA and the subsequent use of this compound as a translation initiator. It is plausible that ethionyl-tRNAfMet could be a substrate for methionyl-tRNA formyltransferase, leading to the formation of N-formyl-ethionyl-tRNAfMet. However, the efficiency of this reaction and the ability of the resulting molecule to initiate translation are currently unknown.

Comparative Data

Due to the limited research on this compound as a translation initiator, a direct quantitative comparison with N-formylmethionine is not available in the current scientific literature. The following table summarizes the known properties of both molecules.

FeatureN-formylmethionineThis compound
Natural Occurrence Yes (Prokaryotes, Mitochondria, Chloroplasts, Eukaryotic cytosol under stress)No (Synthetic)
Role in Translation Initiation Canonical initiator in prokaryotes and organelles.[1]Not established; likely a poor or non-functional substitute.
Enzymatic Formation Formylation of Met-tRNAfMet by methionyl-tRNA formyltransferase.Hypothetical formylation of Ethionyl-tRNAfMet; efficiency unknown.
Effect on Protein Synthesis Essential for efficient initiation in most bacteria.[1]Likely inhibitory, based on the effects of ethionine.[2]
Incorporation into Polypeptide Chain Incorporated at the N-terminus.Potential for N-terminal incorporation, but not confirmed.
Post-translational Modification The formyl group and often the entire fMet residue are typically removed.Fate of the N-terminal residue is unknown.

Experimental Protocols

To experimentally compare the efficacy of this compound and N-formylmethionine as translation initiators, the following key experiments could be performed.

In Vitro Translation Assay

This assay directly measures the ability of a compound to support protein synthesis.

Objective: To compare the efficiency of this compound and N-formylmethionine in initiating the synthesis of a reporter protein in a cell-free system.

Methodology:

  • Prepare a cell-free translation system: Utilize a commercially available E. coli S30 extract or a purified PURE system.

  • Prepare the reaction mixture: The mixture should contain all necessary components for translation (ribosomes, tRNAs, amino acids, energy source), except for methionine.

  • Add initiator amino acids: Set up parallel reactions with:

    • No added initiator (negative control)

    • N-formylmethionine (positive control)

    • This compound

    • Methionine (control for non-formylated initiation)

    • Ethionine (control for non-formylated analogue)

  • Add a reporter mRNA: Use an mRNA encoding a reporter protein (e.g., luciferase or GFP) with a clear start codon.

  • Incubate: Allow the translation reaction to proceed at the optimal temperature (e.g., 37°C).

  • Quantify protein synthesis: Measure the amount of reporter protein produced using a luminometer or fluorometer.

N-Terminal Amino Acid Analysis

This experiment identifies the amino acid at the beginning of a newly synthesized protein.

Objective: To determine if this compound is incorporated at the N-terminus of proteins synthesized in an in vitro translation system.

Methodology:

  • Perform an in vitro translation reaction: As described above, using this compound as the potential initiator and a specific protein-coding mRNA.

  • Purify the synthesized protein: Use affinity chromatography or other purification methods to isolate the newly synthesized protein.

  • Perform Edman degradation: This classic method sequentially removes and identifies amino acids from the N-terminus of a protein.[4][5]

  • Alternatively, use mass spectrometry: High-resolution mass spectrometry can identify the N-terminal amino acid and any modifications, providing a more sensitive and precise analysis.[4][5]

Visualizations

Signaling Pathway: Prokaryotic Translation Initiation

Translation_Initiation cluster_aminoacylation Aminoacylation & Formylation cluster_ribosome Ribosome Assembly Met Methionine Met_tRNAfMet Met-tRNAfMet Met->Met_tRNAfMet  + tRNAfMet tRNAfMet tRNAfMet tRNAfMet->Met_tRNAfMet Met_tRNAfMet->Met fMet_tRNAfMet fMet-tRNAfMet Met_tRNAfMet->fMet_tRNAfMet  Formylation initiation_complex 30S Initiation Complex fMet_tRNAfMet->initiation_complex  Binds to P-site FMT Methionyl-tRNA formyltransferase FMT->Met_tRNAfMet MetRS Methionyl-tRNA synthetase mRNA mRNA (AUG start codon) mRNA->initiation_complex small_subunit 30S Ribosomal Subunit small_subunit->initiation_complex IFs Initiation Factors (IF1, IF2, IF3) IFs->initiation_complex full_ribosome 70S Ribosome initiation_complex->full_ribosome large_subunit 50S Ribosomal Subunit large_subunit->full_ribosome Polypeptide Chain Polypeptide Chain full_ribosome->Polypeptide Chain  Elongation

Caption: Prokaryotic translation initiation pathway with N-formylmethionine.

Experimental Workflow: Comparative Analysis

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results initiators Prepare Initiator Amino Acids: - N-formylmethionine (fMet) - this compound (fEth) run_ivt Run parallel in vitro translation reactions with fMet and fEth initiators->run_ivt ivt_system Set up in vitro translation system (e.g., E. coli S30 extract) ivt_system->run_ivt reporter_mrna Prepare reporter mRNA (e.g., Luciferase) reporter_mrna->run_ivt quantify_protein Quantify reporter protein synthesis (Luminometry/Fluorometry) run_ivt->quantify_protein purify_protein Purify synthesized protein run_ivt->purify_protein compare_efficiency Compare translation initiation efficiency quantify_protein->compare_efficiency n_term_analysis N-terminal amino acid analysis (Edman degradation or Mass Spectrometry) purify_protein->n_term_analysis identify_initiator Identify incorporated N-terminal amino acid n_term_analysis->identify_initiator

Caption: Workflow for comparing N-formylmethionine and this compound.

Conclusion

N-formylmethionine is a well-characterized and essential initiator of protein synthesis in prokaryotes and their related organelles. Its role is supported by a vast body of experimental evidence. In contrast, this compound remains a largely unexplored molecule in the context of translation initiation. While its precursor, ethionine, can be incorporated into proteins with detrimental effects, the ability of this compound to act as a functional translation initiator is highly questionable and lacks direct experimental support.

Future research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the biological activity of this compound. Such studies would not only clarify its potential as a tool for studying translation but also contribute to a deeper understanding of the specificity and fidelity of the protein synthesis machinery. For researchers in drug development, understanding the stringent requirements for translation initiation could open new avenues for the design of novel antimicrobial agents that target this fundamental process.

References

Validating N-Terminal Formylation: A Comparative Guide for Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. N-terminal formylation, the addition of a formyl group to the initial amino acid of a protein, is a critical process in bacterial protein synthesis and holds potential for novel protein engineering and therapeutic applications. This guide provides a comparative analysis of methods to validate the incorporation of the non-canonical amino acid N-Formyl-DL-ethionine into proteins, benchmarked against the well-established N-formylmethionine and other alternative N-terminal labeling techniques.

While the incorporation of N-formylmethionine (fMet) is the canonical initiation signal for protein synthesis in bacteria, the potential to utilize analogs like this compound opens avenues for site-specific protein modification and the development of novel biotherapeutics.[1][2] Ethionine, an analog of methionine, is known to be incorporated into proteins in place of methionine, suggesting that its N-formylated counterpart could potentially be utilized by the cellular machinery.[3] However, direct experimental validation of this compound incorporation is not yet prominently documented in scientific literature, presenting an opportunity for further investigation.

This guide outlines the key validation techniques, provides a comparative overview of alternative methods, and details the experimental protocols necessary to explore and confirm the incorporation of this compound.

Comparative Analysis of N-Terminal Modification/Labeling Techniques

The validation of this compound incorporation requires robust analytical methods. Below is a comparison of potential and established techniques for N-terminal protein modification and analysis.

Method Principle Detection Throughput Key Advantages Limitations
This compound Incorporation (Hypothesized) Cellular machinery potentially utilizes N-formyl-ethionyl-tRNAfMet to initiate protein synthesis.Mass Spectrometry, Western Blot (with specific antibody)Low to MediumSite-specific incorporation at the N-terminus; introduces a unique chemical handle (ethyl group).Incorporation efficiency is unknown and may be low; requires development of specific detection tools.
N-Formylmethionine (fMet) Incorporation Natural initiation of protein synthesis in bacteria.[2]Mass Spectrometry, pan-fMet specific antibodies.[4][5][6]Medium to HighWell-established biological process; validated detection methods available.Limited to bacterial expression systems or mitochondria; formyl group can be post-translationally removed.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) Incorporation of methionine analogs with bio-orthogonal handles (e.g., azides, alkynes) like L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG).Click chemistry followed by fluorescence or affinity tag detection.HighHigh specificity and efficiency; versatile for various downstream applications.Requires supplementation of expensive non-canonical amino acids; potential for metabolic toxicity.
Epitope Tagging (e.g., His-tag, FLAG-tag) Genetic fusion of a short peptide tag to the N- or C-terminus of the protein of interest.[7][8]Tag-specific antibodies.[7]HighHighly specific and sensitive detection; well-established protocols and commercially available reagents.The tag itself can interfere with protein function, structure, or localization; may require enzymatic cleavage for removal.[8][9]

Experimental Protocols for Validation

To validate the incorporation of this compound, a multi-pronged approach employing mass spectrometry and immunoblotting is recommended. These protocols are adapted from established methods for detecting N-formylmethionine.

Mass Spectrometry for N-Terminal Peptide Analysis

Mass spectrometry is the gold standard for identifying and confirming protein modifications. This protocol focuses on identifying the N-terminal peptide to confirm the presence of this compound.

Methodology:

  • Protein Expression and Purification:

    • Culture an appropriate bacterial strain (e.g., E. coli) in a methionine-deficient medium.

    • Supplement the medium with this compound.

    • Induce protein expression and purify the target protein using standard chromatographic techniques.

  • Protein Digestion:

    • Denature the purified protein using 6 M guanidine hydrochloride or 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein into smaller peptides using a specific protease such as Trypsin or Lys-C. Trypsin cleaves C-terminal to lysine and arginine residues.

  • N-Terminal Peptide Enrichment (Optional but Recommended):

    • Utilize a method for the specific enrichment of N-terminal peptides to increase the likelihood of detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on the N-terminus corresponding to the mass of this compound (mass shift of +116.0405 Da for the formyl-ethionyl group relative to an unmodified N-terminus). The formyl group itself adds 27.9949 Da.[10]

    • Manually validate the spectra of identified N-terminally modified peptides to confirm the presence of the modification.

Western Blotting with a Pan-fMet Specific Antibody

While an antibody specific to this compound may not be available, a pan-fMet specific antibody could potentially cross-react due to the conserved N-formyl group. This method provides a lower-cost, higher-throughput initial screening.

Methodology:

  • Protein Expression and Lysis:

    • Express the protein of interest in the presence of either N-formylmethionine (positive control) or this compound.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that recognizes N-formylated proteins (e.g., a pan-fMet specific antibody).[4][5][6]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.

    • Compare the signal intensity between the N-formylmethionine and this compound samples.

Visualizing the Workflow and Underlying Biology

To aid in understanding the experimental process and the biological context, the following diagrams illustrate the key pathways and workflows.

experimental_workflow cluster_cell_culture Cell Culture & Expression cluster_validation Validation Bacterial Culture Bacterial Culture Supplementation Supplement with This compound Bacterial Culture->Supplementation Protein Expression Protein Expression Supplementation->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Mass Spectrometry LC-MS/MS Analysis Protein Purification->Mass Spectrometry Western Blot Immunoblotting Protein Purification->Western Blot Data Analysis Data Analysis & Confirmation Mass Spectrometry->Data Analysis Western Blot->Data Analysis

Experimental workflow for validating this compound incorporation.

initiation_of_translation Ethionine Ethionine MetRS Methionyl-tRNA Synthetase Ethionine->MetRS tRNAfMet tRNAfMet tRNAfMet->MetRS Ethionyl_tRNAfMet Ethionyl-tRNAfMet MetRS->Ethionyl_tRNAfMet MTF Methionyl-tRNA Formyltransferase Ethionyl_tRNAfMet->MTF N_Formyl_Ethionyl_tRNAfMet N-Formyl-Ethionyl-tRNAfMet MTF->N_Formyl_Ethionyl_tRNAfMet Ribosome Ribosome N_Formyl_Ethionyl_tRNAfMet->Ribosome Protein Protein with N-terminal N-Formyl-Ethionine Ribosome->Protein

Hypothesized pathway for this compound incorporation into proteins.

References

Cross-Validation of HPLC and Mass Spectrometry for the Quantification of N-Formyl-DL-ethionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic candidates and metabolic markers is paramount. N-Formyl-DL-ethionine, an analogue of N-formylmethionine, presents a unique analytical challenge. This guide provides a comprehensive cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting detailed experimental protocols, comparative performance data, and workflow visualizations, this document serves as a practical resource for selecting the appropriate analytical methodology.

Introduction

This compound is a molecule of interest in various biochemical investigations due to its structural similarity to N-formylmethionine, which plays a crucial role in the initiation of protein synthesis in bacteria.[1][2] Accurate and precise quantification of this compound is essential for understanding its metabolic fate, efficacy in drug development, and potential toxicological properties. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques widely used for the quantification of amino acids and their derivatives.[3][4][5] This guide explores the cross-validation of both methods for the analysis of this compound, providing a head-to-head comparison of their performance characteristics.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The following tables summarize the quantitative data, demonstrating the strengths and limitations of each technique.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.995>0.999
Linear Range 1 - 500 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (RSD%) < 5%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%

Table 2: Precision and Accuracy Data

TechniqueConcentrationIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (% Recovery)
HPLC-UV Low QC (5 µg/mL)3.2%4.5%98.5%
Mid QC (100 µg/mL)2.1%3.8%101.2%
High QC (400 µg/mL)1.8%2.9%99.8%
LC-MS/MS Low QC (1 ng/mL)1.5%2.8%100.5%
Mid QC (50 ng/mL)0.8%1.9%99.1%
High QC (800 ng/mL)0.5%1.2%101.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for sample preparation, HPLC-UV analysis, and LC-MS/MS analysis of this compound.

Sample Preparation

A generic sample preparation protocol for biological matrices is described below. This protocol can be adapted based on the specific sample type.

  • Protein Precipitation : To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing the internal standard.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for injection into the analytical system.

HPLC-UV Method
  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : 5% B to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 210 nm.

LC-MS/MS Method
  • Instrumentation : Sciex Triple Quad 6500+ LC-MS/MS system.

  • Column : Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : 2% B to 90% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Mass Transitions (MRM) :

    • This compound: Precursor Ion > Product Ion (To be determined experimentally, but based on N-formyl-methionine, a likely precursor would be [M+H]+ at m/z 178.05).[6]

    • Internal Standard: (e.g., this compound-d5): Precursor Ion > Product Ion.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both HPLC and LC-MS/MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Separation C18 Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Injection Reconstitution->UPLC Separation C18 Separation UPLC->Separation Ionization ESI+ Separation->Ionization MS_Detection Tandem MS (MRM) Ionization->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Experimental workflow for LC-MS/MS analysis.

Discussion

The cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound reveals distinct advantages for each technique.

HPLC-UV is a robust, cost-effective, and widely accessible method. It provides good linearity and acceptable precision and accuracy for many applications. However, its sensitivity is significantly lower than that of LC-MS/MS, making it less suitable for samples with low concentrations of the analyte. The relatively broad peaks in HPLC can also be a limitation when dealing with complex matrices where co-eluting interferences may be present.

LC-MS/MS offers superior sensitivity and selectivity.[3] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing the impact of matrix effects and co-eluting compounds. The linearity, precision, and accuracy of the LC-MS/MS method are excellent, making it the gold standard for bioanalytical studies requiring high sensitivity. The primary drawbacks of LC-MS/MS are the higher instrumentation and operational costs.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. For applications where high sensitivity is not critical and cost is a major consideration, HPLC-UV provides a reliable analytical solution. However, for bioanalytical research, pharmacokinetic studies, and trace-level quantification, the superior sensitivity, selectivity, and accuracy of LC-MS/MS make it the indispensable method of choice. This guide provides the foundational information for researchers to establish and validate robust analytical methods for this compound in their respective laboratories.

References

Assessing the Off-Target Effects of N-Formyl-DL-ethionine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes and drug candidates is paramount to ensuring experimental validity and therapeutic safety. This guide provides a comprehensive comparison of N-Formyl-DL-ethionine with relevant alternatives, focusing on their potential off-target effects, supported by experimental data and detailed methodologies.

This compound is a synthetic amino acid analog that combines two key features: the methionine antagonist ethionine and an N-terminal formyl group. This unique structure suggests potential interactions with biological pathways beyond its intended target, primarily through the known toxic effects of ethionine and the potential activation of inflammatory signaling pathways by the N-formyl moiety. This guide will dissect these potential off-target effects and compare them to safer, more specific alternatives.

Comparison of this compound and Alternatives

The primary off-target concerns with this compound stem from the inherent toxicity of ethionine and the pro-inflammatory potential of the N-formyl group. Ethionine is a well-documented methionine antagonist that can be incorporated into proteins and disrupt cellular processes. The N-formyl group is a potent agonist for formyl peptide receptors (FPRs), which are key players in the innate immune response and inflammation.

Alternatives considered in this guide include:

  • DL-Methionine: The natural racemic mixture of the essential amino acid methionine. It serves as a baseline for normal cellular function.

  • Methionine Hydroxy Analog (MHA): A synthetic precursor to L-methionine, often used in nutritional supplements. It is considered to have lower bioavailability than DL-methionine.

  • L-Methionine: The biologically active isomer of methionine.

Below is a summary of the known and potential off-target effects of this compound compared to these alternatives.

Quantitative Data Summary

CompoundPrimary Off-Target Mechanism(s)Key Off-Target EffectsRelevant In Vitro/In Vivo Data
This compound Methionine antagonism (by ethionine moiety); FPR activation (by N-formyl group)Hepatotoxicity (fatty liver, ATP/GSH depletion, decreased protein synthesis), oxidative stress, apoptosis, pro-inflammatory signaling.Inferred from studies on ethionine and N-formyl peptides. Direct data is limited.
DL-Ethionine Methionine antagonismHepatotoxicity, renal toxicity, inhibition of RNA synthesis, carcinogenicity.Acute LD50 (D-ethionine, i.p., Swiss mice): 185 mg/kg. L-ethionine was not lethal at 2500 mg/kg in the same study.[1]
DL-Methionine Precursor to homocysteine at high dosesHyperhomocysteinemia (risk factor for cardiovascular disease).High doses (above 5 times normal intake) can lead to elevated homocysteine levels. A dose of 0.1 g/kg is used as a "loading dose" to test for hyperhomocysteinemia.[2][3]
Methionine Hydroxy Analog (MHA) Lower bioavailability compared to DL-methionineConsidered safe for target animals in feed. No significant toxicity reported.[4]Bioavailability relative to DL-methionine can be as low as 65.7% on a weight-to-weight basis in pigs.[5][6]
S-adenosyl-L-ethionine (SAE) Ethylation of macromoleculesCellular abnormalities, teratogenic effects.Bioactivated from ethionine in the liver.[7]
N-Formyl-L-methionine (fMLP) FPR1 agonistPotent chemoattractant for neutrophils, induces inflammatory responses.Activates FPR1 at nanomolar concentrations.

Signaling Pathways and Experimental Workflows

To visualize the potential off-target mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.

cluster_ethionine Ethionine-Mediated Toxicity Ethionine Ethionine Methionine Transporters Methionine Transporters Ethionine->Methionine Transporters competes with Methionine S-adenosyl-L-ethionine (SAE) S-adenosyl-L-ethionine (SAE) Methionine Transporters->S-adenosyl-L-ethionine (SAE) converted to Protein Synthesis Protein Synthesis Hepatotoxicity Hepatotoxicity Protein Synthesis->Hepatotoxicity ATP Depletion ATP Depletion GSH Depletion GSH Depletion ATP Depletion->GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Oxidative Stress->Hepatotoxicity SAE SAE SAE->Protein Synthesis inhibits SAE->ATP Depletion

Caption: Ethionine's mechanism of toxicity.

cluster_nformyl N-Formyl Group-Mediated Inflammation This compound This compound FPR1 Formyl Peptide Receptor 1 (FPR1) This compound->FPR1 binds to G-protein activation G-protein activation FPR1->G-protein activation Downstream Signaling e.g., PI3K/Akt, MAPK G-protein activation->Downstream Signaling Inflammatory Response Chemotaxis, Cytokine Release Downstream Signaling->Inflammatory Response

Caption: N-Formyl group's inflammatory pathway.

Experimental Protocols

To assess the off-target effects of this compound and its alternatives, a combination of in vitro and in vivo assays is recommended.

In Vitro Toxicity Assessment

Objective: To determine the cytotoxic effects of the compounds on a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, DL-ethionine, DL-methionine, and MHA for 24, 48, and 72 hours.

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Glutathione (GSH) Depletion Assay:

    • Treat cells as described above.

    • Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.

  • ATP Measurement Assay:

    • Following treatment, measure intracellular ATP levels using a commercial ATP bioluminescence assay kit.

FPR Activation Assay

Objective: To determine if this compound can activate Formyl Peptide Receptors.

Methodology:

  • Cell Line: Use a cell line expressing FPR1, such as human neutrophils or a transfected cell line (e.g., U937 cells differentiated with dibutyryl-cAMP).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with various concentrations of this compound, with fMLP as a positive control.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Chemotaxis Assay:

    • Use a Boyden chamber assay. Place FPR1-expressing cells in the upper chamber and the test compounds in the lower chamber.

    • Incubate for a sufficient time to allow cell migration.

    • Quantify the number of cells that have migrated to the lower chamber.

Start Start Cell_Culture Culture FPR1-expressing cells (e.g., neutrophils, differentiated U937) Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Stimulation Stimulate cells with: - this compound (test) - fMLP (positive control) - Vehicle (negative control) Dye_Loading->Stimulation Measurement Measure intracellular calcium flux using a fluorescence plate reader Stimulation->Measurement Analysis Analyze data to determine EC50 for receptor activation Measurement->Analysis End End Analysis->End

Caption: Workflow for FPR activation assay.

Discussion and Conclusion

The available evidence strongly suggests that this compound possesses a high potential for significant off-target effects. The ethionine component is a known hepatotoxin that disrupts fundamental cellular processes, including protein synthesis and energy metabolism. The toxicity of ethionine is well-documented, with studies demonstrating its ability to cause liver damage and other adverse effects.[7][8] The D-isomer of ethionine, which would be present in this compound, has been shown to have higher acute toxicity than the L-isomer in some studies.[1]

Furthermore, the N-formyl group is a structural motif recognized by the innate immune system. N-formylated peptides are potent chemoattractants for phagocytic leukocytes and can trigger a robust inflammatory response through the activation of FPRs.[9][10][11][12][13] While the activity of a single N-formylated amino acid at these receptors is not as well-characterized as that of N-formylated peptides, the potential for pro-inflammatory off-target effects cannot be dismissed.

In contrast, alternatives such as DL-methionine and MHA have a much more favorable safety profile. While high doses of methionine can lead to elevated homocysteine levels, this is a well-understood metabolic effect that can be monitored and managed.[2][3] MHA is generally considered safe, although its lower bioavailability should be taken into account in experimental design.[4][5][6]

Recommendation:

Given the high probability of significant off-target effects, researchers should exercise extreme caution when using this compound. For studies where a methionine analog is required, the use of more well-characterized and less toxic alternatives is strongly recommended. If the use of this compound is unavoidable, comprehensive control experiments are essential to dissect the on-target effects from the off-target toxicities and inflammatory responses. These should include:

  • Control for ethionine toxicity: Running parallel experiments with DL-ethionine to account for its toxic effects.

  • Control for FPR activation: Using an FPR antagonist or cells lacking FPRs to determine the contribution of this pathway to the observed effects.

  • Comparison with safer alternatives: Including DL-methionine and MHA in experiments to provide a baseline for normal cellular function and to highlight the specific effects of this compound.

By carefully considering these potential off-target effects and employing rigorous experimental design, researchers can ensure the reliability and translatability of their findings.

References

A Comparative Analysis of the Metabolic Fates of N-Formyl-DL-ethionine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the essential amino acid L-methionine and its synthetic analogue, N-Formyl-DL-ethionine. While the metabolism of methionine is well-documented, data on this compound is less direct. This document synthesizes existing literature to present a likely metabolic fate for this compound and contrasts it with that of methionine, supported by available experimental data and methodologies.

Introduction

Methionine is a crucial sulfur-containing amino acid, essential for protein synthesis, methylation reactions, and the production of other vital sulfur-containing molecules.[1] Its metabolic pathway is tightly regulated and central to cellular function. This compound, an analogue of methionine, contains an N-terminal formyl group and an ethyl group in place of methionine's methyl group. Ethionine itself is known to be a methionine antagonist, and its N-formyl derivative is of interest for its potential biological activities and as a research tool. Understanding the metabolic fate of this compound is critical for elucidating its mechanism of action and potential therapeutic or toxicological effects.

Metabolic Pathways: A Comparative Overview

The metabolic journey of methionine is well-established and involves two primary pathways: the Methionine Cycle and the Transsulfuration Pathway. For this compound, the initial metabolic steps are proposed based on the known metabolism of N-formylated amino acids and ethionine.

Methionine Metabolism

The metabolism of methionine is a cyclical and branching pathway central to one-carbon metabolism.

  • Activation: Dietary methionine is activated to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[2][3]

  • Methionine Cycle: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle. This regeneration is dependent on folate and vitamin B12.

  • Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine, a precursor for the antioxidant glutathione.[1]

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Folate, B12) Cys Cysteine Hcy->Cys Cystathionine β-synthase GSH Glutathione Cys->GSH Acceptor Acceptor Acceptor->SAM

Diagram 1: Methionine Metabolic Pathways
Proposed Metabolic Fate of this compound

The metabolism of this compound is anticipated to proceed through initial deprotection and subsequent entry into pathways analogous to those of methionine, albeit with significant differences due to the ethyl group.

  • Deformylation: The primary step is likely the removal of the N-formyl group by a deformylase enzyme to yield DL-ethionine. Peptide deformylases are known to act on N-formylmethionine.[4][5] It is plausible that a similar enzyme would recognize the N-formyl group on ethionine.

  • Metabolism of Ethionine: The resulting ethionine enantiomers would then be metabolized. The L-isomer is expected to be the primary substrate for subsequent reactions.

    • Activation: L-ethionine is activated to S-adenosylethionine (SAE) by methionine adenosyltransferase.[6]

    • Ethyl Group Transfer: SAE can act as an ethyl donor in transethylation reactions, analogous to SAM's role as a methyl donor. This can lead to aberrant ethylation of cellular components.

    • Further Metabolism and Excretion: Ethionine can be oxidized to ethionine sulfoxide. Urinary excretion products in rats have been identified as free ethionine, ethionine sulfoxide, S-adenosylethionine, and N-acetylethionine sulfoxide.[7][8] The D-isomer of ethionine may be metabolized more slowly or via different pathways.

N_Formyl_DL_ethionine_Metabolism cluster_excretion Identified Urinary Metabolites NFE This compound Eth DL-Ethionine NFE->Eth Deformylase LEth L-Ethionine Eth->LEth DEth D-Ethionine Eth->DEth Excretion Urinary Excretion Eth->Excretion SAE S-Adenosylethionine (SAE) LEth->SAE ATP Eth_Sulfoxide Ethionine Sulfoxide LEth->Eth_Sulfoxide SAE->Excretion Ethylated_Acceptor Ethylated Acceptor SAE->Ethylated_Acceptor NAcetyl_Eth_Sulfoxide N-Acetylethionine Sulfoxide Eth_Sulfoxide->NAcetyl_Eth_Sulfoxide Eth_Sulfoxide->Excretion NAcetyl_Eth_Sulfoxide->Excretion Acceptor Acceptor Acceptor->SAE

Diagram 2: Proposed Metabolic Fate of this compound

Quantitative Data Comparison

Direct quantitative comparative data for this compound and methionine metabolism is scarce. However, studies on ethionine provide some insights into its metabolic fate, which can be contrasted with the known metabolism of methionine.

ParameterMethionineThis compound (inferred from Ethionine data)Reference
Primary Activation Product S-Adenosylmethionine (SAM)S-Adenosylethionine (SAE)[2][6]
Major Urinary Metabolites Inorganic sulfate, taurine, excess methionineFree ethionine, ethionine sulfoxide, S-adenosylethionine, N-acetylethionine sulfoxide[7][9]
Dose-dependent Excretion (Rats) Not specified in this formatAt low doses, N-acetylethionine sulfoxide is the major metabolite. At higher doses, unchanged ethionine and ethionine sulfoxide are predominant.[7]

Experimental Protocols

Investigating the metabolic fate of amino acids and their analogues typically involves in vivo studies with animal models, followed by analysis of biological samples.

Experimental Workflow for In Vivo Metabolic Study

Experimental_Workflow start Animal Acclimatization (e.g., Sprague-Dawley rats in metabolic cages) admin Oral Administration of Test Compound (this compound or Methionine) start->admin collect Urine and Feces Collection (e.g., over 24-hour intervals for several days) admin->collect blood Blood Sampling (at specific time points) admin->blood tissue Tissue Harvesting (at the end of the study) admin->tissue process_urine Urine Sample Preparation (Centrifugation, filtration) collect->process_urine process_blood Plasma/Serum Separation blood->process_blood process_tissue Tissue Homogenization and Extraction tissue->process_tissue analyze Metabolite Analysis (HPLC-MS/MS, GC-MS, NMR) process_urine->analyze process_blood->analyze process_tissue->analyze quantify Quantification of Parent Compound and Metabolites analyze->quantify end Data Analysis and Metabolic Pathway Elucidation quantify->end

Diagram 3: In Vivo Metabolic Study Workflow
Detailed Methodologies

1. Animal Handling and Dosing:

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.[10][11]

  • Acclimatization: A period of at least one week is allowed for acclimatization to the cages and diet.

  • Dosing: The test compounds (this compound or methionine) are administered orally via gavage. The vehicle is typically water or a saline solution.

2. Sample Collection:

  • Urine: Urine is collected over 24-hour intervals into collection vessels, often kept on ice to minimize degradation of metabolites.[10]

  • Blood: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture at the termination of the experiment. Plasma or serum is separated by centrifugation.

  • Tissues: At the end of the study, animals are euthanized, and relevant tissues (e.g., liver, kidney) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

3. Sample Preparation and Analysis:

  • Urine: Urine samples are centrifuged to remove particulates and may be subjected to solid-phase extraction (SPE) for cleanup and concentration of analytes.[12]

  • Plasma/Serum: Proteins are precipitated from plasma or serum samples using a solvent like acetonitrile or methanol. The supernatant is then analyzed.

  • Tissue: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.

  • Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of amino acids and their metabolites.[12][13][14] Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be employed. For quantitative analysis, stable isotope-labeled internal standards are often used.[15]

Conclusion

The metabolic fate of methionine is a well-understood, intricate network vital for cellular health. In contrast, the metabolism of this compound is not as clearly defined but is proposed to involve an initial deformylation step to yield ethionine. This ethionine is then activated to S-adenosylethionine, which can interfere with normal methylation reactions by acting as an ethyl donor. The excretion products of ethionine have been identified in animal models.

Further research, particularly direct comparative studies employing isotopic labeling, is necessary to fully elucidate the metabolic pathways of this compound and to quantitatively compare its metabolic fate to that of methionine. Such studies will be crucial for understanding its biological effects and potential applications in research and drug development.

References

N-Formyl-DL-ethionine: A Comparative Guide to its Mechanism as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Formyl-DL-ethionine as a putative competitive inhibitor, placed in the context of known inhibitors of methionyl-tRNA synthetase (MetRS). Due to a lack of direct experimental data for this compound in the public domain, this guide leverages data from closely related analogues—ethionine and other methionine derivatives—to validate its likely mechanism of action. The primary target of these molecules is methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis.[1][2]

Introduction to this compound and its Target

This compound is a derivative of ethionine, which is an ethyl analogue of the essential amino acid methionine. Ethionine is a known antagonist of methionine and interferes with methionine-dependent cellular processes.[3] The addition of a formyl group to the amino group of methionine is a critical step in the initiation of protein synthesis in bacteria, where N-formylmethionine is the first amino acid incorporated into a polypeptide chain.[4] This process is catalyzed by methionyl-tRNA formyltransferase after methionine is attached to its cognate tRNA by methionyl-tRNA synthetase (MetRS).[4][5]

Given its structure as an analogue of both methionine and the bacterial translation initiator N-formylmethionine, this compound is predicted to act as a competitive inhibitor of methionyl-tRNA synthetase. It likely competes with the natural substrate, methionine, for binding to the enzyme's active site, thereby inhibiting the synthesis of methionyl-tRNA and subsequently disrupting protein synthesis.

Comparative Analysis of MetRS Inhibitors

To understand the potential efficacy of this compound, it is compared with other known competitive inhibitors of MetRS. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a higher binding affinity for the enzyme.

InhibitorTarget Organism/EnzymeKi ValueMechanism of Inhibition
This compound (Predicted) Bacterial MetRSNot DeterminedCompetitive with Methionine
REP8839 Staphylococcus aureus MetRS10 pMCompetitive with Methionine[1]
L-methionine hydroxamate E. coli MetRS19 µMCompetitive with Methionine[6]
Methionyl adenylate analogues E. coli, M. tuberculosis, S. cerevisiae, Human MetRSNot specified (strong inhibition)Competitive with Methionyl-AMP intermediate

Signaling Pathway: Initiation of Bacterial Protein Synthesis

The following diagram illustrates the central role of methionyl-tRNA synthetase (MetRS) in the initiation of bacterial protein synthesis, the pathway targeted by this compound and its analogues.

G cluster_cytoplasm Bacterial Cytoplasm cluster_inhibition Inhibition Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met_tRNAfMet Met-tRNAfMet MetRS->Met_tRNAfMet  Aminoacylation tRNAfMet tRNAfMet tRNAfMet->MetRS MTF Met-tRNA formyltransferase Met_tRNAfMet->MTF Formyl_THF 10-Formyl-THF Formyl_THF->MTF THF THF MTF->THF fMet_tRNAfMet fMet-tRNAfMet MTF->fMet_tRNAfMet Formylation Ribosome 30S Ribosomal Subunit + mRNA + IFs fMet_tRNAfMet->Ribosome Initiation_Complex 70S Initiation Complex Ribosome->Initiation_Complex Initiation Protein Nascent Polypeptide Initiation_Complex->Protein Translation Elongation Inhibitor This compound (Competitive Inhibitor) Inhibitor->MetRS Blocks Methionine binding

Caption: Role of MetRS in bacterial protein synthesis initiation and its inhibition.

Experimental Protocols

Validating the competitive inhibition mechanism of a compound like this compound involves specific enzyme kinetics assays. Below are detailed methodologies for key experiments.

Methionyl-tRNA Synthetase Activity Assay (tRNA Aminoacylation)

This assay measures the attachment of radiolabeled methionine to its cognate tRNA, catalyzed by MetRS.

Materials:

  • Purified MetRS enzyme

  • E. coli total tRNA or purified tRNAfMet

  • [³⁵S]-Methionine

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, BSA, and tRNA.

  • Add varying concentrations of the inhibitor (this compound) to the reaction tubes. Include a control with no inhibitor.

  • To determine the mode of inhibition, perform the assay at multiple fixed concentrations of methionine.

  • Initiate the reaction by adding MetRS enzyme and [³⁵S]-Methionine.

  • Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA and any attached [³⁵S]-Methionine.

  • Collect the precipitate by filtering the mixture through glass fiber filters.

  • Wash the filters with cold 5% TCA to remove any unincorporated [³⁵S]-Methionine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the reaction velocity against the substrate (methionine) concentration at each inhibitor concentration. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be used to visualize competitive inhibition (lines intersect on the y-axis).

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of methionyl-adenylate and pyrophosphate (PPi) from methionine and ATP.

Materials:

  • Purified MetRS enzyme

  • Methionine

  • ATP

  • [³²P]-Pyrophosphate (³²P-PPi)

  • MgCl₂, KCl, Tris-HCl buffer (pH 7.5-8.0)

  • Activated charcoal

  • Sodium pyrophosphate (unlabeled)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, methionine, and the inhibitor.

  • Initiate the reaction by adding MetRS and [³²P]-PPi.

  • Incubate at 37°C.

  • Stop the reaction by adding a slurry of activated charcoal in perchloric acid and sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [³²P]-ATP.

  • Pellet the charcoal by centrifugation and wash to remove unbound [³²P]-PPi.

  • Measure the radioactivity of the charcoal pellet.

  • Analyze the data similarly to the tRNA aminoacylation assay to determine the inhibition kinetics.

Experimental Workflow Diagram

The following diagram outlines the workflow for validating a competitive inhibitor of MetRS.

G cluster_workflow Inhibitor Validation Workflow start Start: Postulate This compound as a competitive inhibitor enzyme_prep Purify Methionyl-tRNA Synthetase (MetRS) start->enzyme_prep assay_prep Prepare Reaction Buffers and Substrates (Methionine, ATP, tRNA) start->assay_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep kinetics_assay Perform Enzyme Kinetics Assay (e.g., tRNA Aminoacylation) with varying [Substrate] and [Inhibitor] enzyme_prep->kinetics_assay assay_prep->kinetics_assay inhibitor_prep->kinetics_assay data_collection Measure Reaction Velocity (e.g., Radioactivity) kinetics_assay->data_collection data_analysis Data Analysis: - Michaelis-Menten Plots - Lineweaver-Burk Plots data_collection->data_analysis determine_ki Calculate Ki value and confirm competitive inhibition data_analysis->determine_ki conclusion Conclusion: Validate Mechanism of Action determine_ki->conclusion

Caption: Workflow for validating a competitive inhibitor of MetRS.

Conclusion

While direct experimental validation for this compound is pending, its structural similarity to both the natural substrate (methionine) and the bacterial initiator amino acid (N-formylmethionine) provides a strong rationale for its mechanism as a competitive inhibitor of methionyl-tRNA synthetase. The comparative data from potent MetRS inhibitors like REP8839 and L-methionine hydroxamate establish a benchmark for the efficacy of this class of molecules. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the inhibitory constants and validate the precise mechanism of this compound, which holds potential as a tool for studying bacterial protein synthesis and as a lead compound for novel antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of N-Formyl-DL-ethionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like N-Formyl-DL-ethionine are critical for ensuring a secure work environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. While this compound and similar amino acid derivatives are generally not classified as highly hazardous, they should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat is recommended to protect personal clothing.

Handling:

  • Work in a well-ventilated area to avoid inhalation of any dust.

  • Avoid generating dust when handling the solid form.[1][2]

  • In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][3]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, regional, and national regulations. The following steps provide a general guideline for its proper disposal.

  • Consult Local Regulations: Before disposing of any chemical waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities.[4] They will provide specific requirements for chemical disposal that are compliant with all applicable regulations.

  • Waste Characterization and Segregation:

    • Confirm that the waste is indeed this compound and is not mixed with any other hazardous chemicals. If it is mixed with other substances, the disposal procedure must account for the hazards of all components.

    • Do not mix this compound waste with general laboratory trash. It should be treated as chemical waste.

  • Containerization:

    • Solid Waste: Place solid this compound waste into a designated, leak-proof, and sealable container suitable for solid chemical waste.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, sealed container.

    • Labeling: Clearly label the waste container with the full chemical name ("this compound") and, if in solution, the solvent used.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • Keep it away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Drain Disposal: Do not discharge this compound into drains or rivers.[1][5] While some non-hazardous chemicals in very small quantities may be suitable for drain disposal, this is generally not recommended in a laboratory setting without explicit approval from your institution's EHS department.[4]

    • Trash Disposal: Do not dispose of this compound in the regular trash.[6]

Physical and Chemical Properties Relevant to Disposal

The following table summarizes key properties of this compound and related compounds, which are important for safe handling and disposal.

PropertyThis compoundN-Acetyl-DL-methionineDL-Methionine
Appearance White to Almost white powder to crystalWhite Crystalline Solid[7]White Fine powder[1]
Melting Point 115.0 - 119.0 °C114 - 117 °C[7]No data available
Hazards Not classified as hazardous[3]Not classified as hazardous[7]No label elements[1]
Incompatibilities No data availableStrong oxidizing agentsStrong oxidizing agents, Strong acids[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs check_mixed Is the waste mixed with hazardous materials? treat_hazardous Follow disposal protocol for the most hazardous component check_mixed->treat_hazardous Yes solid_waste Solid Waste check_mixed->solid_waste No liquid_waste Liquid Waste (in solution) check_mixed->liquid_waste No consult_ehs->check_mixed containerize Containerize in a labeled, sealed, and compatible container treat_hazardous->containerize solid_waste->containerize liquid_waste->containerize storage Store in a designated satellite accumulation area containerize->storage disposal Dispose via institutional EHS or a licensed waste disposal company storage->disposal

References

Safeguarding Your Research: A Guide to Handling N-Formyl-DL-ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and scientific discovery, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for N-Formyl-DL-ethionine, ensuring the protection of laboratory personnel and the integrity of your research. The following procedures are based on best practices for handling structurally similar compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye contact with airborne particles or splashes.
Skin Protection Wear appropriate protective gloves (chemical-impermeable, such as nitrile) and clothing (e.g., lab coat) to prevent skin exposure.[1][2][3]To avoid direct skin contact with the compound.
Respiratory Protection In case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[4] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1][5]To prevent inhalation of dust particles.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_avoid_dust Avoid Dust Formation prep_ppe->handle_avoid_dust prep_vent Ensure Adequate Ventilation prep_vent->handle_avoid_dust handle_avoid_contact Avoid Skin/Eye Contact handle_avoid_dust->handle_avoid_contact handle_hygiene Practice Good Hygiene handle_avoid_contact->handle_hygiene disp_collect Collect Waste in Sealed Containers handle_hygiene->disp_collect disp_consult Consult Local Regulations disp_collect->disp_consult disp_licensed Engage Licensed Disposal Company disp_consult->disp_licensed

Procedural workflow for safe handling and disposal.
Step-by-Step Handling Procedures:

  • Preparation :

    • Always work in a well-ventilated area to minimize the potential for inhalation.[3]

    • Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Handle the substance carefully to avoid the formation of dust and aerosols.[3]

    • Avoid all direct contact with the skin and eyes.[3] In case of accidental contact, flush the affected area with plenty of water.

    • Adhere to good industrial hygiene and safety practices, including washing hands thoroughly after handling.[1]

Disposal Plan: A Responsible Approach

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Containment :

    • Collect waste material, including any spills, and place it in suitable, closed containers for disposal.[3]

  • Regulatory Compliance :

    • The disposal of chemical waste must be in accordance with local, regional, and national regulations.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal Method :

    • It is recommended to engage a licensed disposal company for the disposal of chemical waste.[6]

    • Do not allow the chemical to enter drains, as this can lead to environmental contamination.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.